molecular formula C9H11ClO B14122219 1-Chloro-3-(1-methoxyethyl)benzene

1-Chloro-3-(1-methoxyethyl)benzene

Cat. No.: B14122219
M. Wt: 170.63 g/mol
InChI Key: NKZSXGYWQGPAFH-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-methoxyethyl)benzene is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-(1-methoxyethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(1-methoxyethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-3-(1-methoxyethyl)benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

NKZSXGYWQGPAFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)OC

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Properties, Synthesis, and Cross-Coupling Applications of 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 1-Chloro-3-(1-methoxyethyl)benzene (CAS 120702-25-2) is a highly versatile intermediate that features two distinct chemical domains: a chemically stable benzylic ether and a reactive aryl chloride handle.

As a Senior Application Scientist, I often leverage this compound when designing synthetic routes that require late-stage functionalization. The 1-methoxyethyl group serves as a lipophilic, non-hydrogen-bond-donating motif that can modulate the pharmacokinetic profile of an active pharmaceutical ingredient (API). Meanwhile, the meta-substituted aryl chloride provides a robust anchor for palladium-catalyzed cross-coupling reactions. This whitepaper details the physicochemical profiling, mechanistic synthesis, and optimized cross-coupling protocols for this essential building block.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of CAS 120702-25-2 is the first step in predicting its behavior in complex reaction mixtures. The compound is a liquid at room temperature, making it highly miscible in standard organic solvents (e.g., THF, DMF, Toluene), which is advantageous for homogeneous catalysis.

Table 1: Physicochemical Properties of CAS 120702-25-2

PropertyValue / Description
Chemical Name 1-Chloro-3-(1-methoxyethyl)benzene
CAS Registry Number 120702-25-2
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in THF, DCM, EtOAc, Toluene; Insoluble in H₂O
Reactivity Profile Stable under basic conditions; susceptible to strong Lewis acids (e.g., BBr₃)

Data supported by commercial chemical cataloging standards [1].

Synthetic Methodology: The Williamson Etherification

The most reliable and scalable route to synthesize 1-chloro-3-(1-methoxyethyl)benzene is via the O-methylation of 1-(3-chlorophenyl)ethanol. This transformation relies on the classic Williamson Ether Synthesis , an


 reaction between an alkoxide and an alkyl halide [2].
Mechanistic Causality & Strategy

When dealing with secondary benzylic alcohols, the choice of base is paramount. Weak bases (like K₂CO₃) often lead to incomplete conversion because the equilibrium does not fully favor the alkoxide. By employing Sodium Hydride (NaH) , we achieve irreversible deprotonation, driving the formation of the sodium alkoxide to 100%. This causality is critical: complete alkoxide formation prevents unreacted starting material from complicating downstream chromatographic purification. Methyl iodide (MeI) is selected as the electrophile due to its high


 reactivity and lack of competing 

-elimination pathways.

SynthesisWorkflow A 3-Chloroacetophenone (Starting Material) B Reduction NaBH4, MeOH, 0°C A->B C 1-(3-Chlorophenyl)ethanol (Intermediate) B->C D Williamson Etherification NaH, MeI, THF, 0°C to RT C->D E 1-Chloro-3-(1-methoxyethyl)benzene (CAS 120702-25-2) D->E

Synthetic workflow for 1-Chloro-3-(1-methoxyethyl)benzene.

Protocol 1: Step-by-Step Synthesis of CAS 120702-25-2

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction integrity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 equiv) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous THF (0.2 M).

  • Deprotonation: Cool the suspension to 0 °C. Dissolve 1-(3-chlorophenyl)ethanol (1.0 equiv) in a minimal amount of THF and add it dropwise over 15 minutes.

    • Validation Checkpoint: Observe the evolution of H₂ gas. Stir for 30 minutes at room temperature until gas evolution ceases, confirming complete alkoxide formation.

  • Alkylation: Re-cool the mixture to 0 °C. Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1) and LC-MS. The starting material should be completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (100% Hexanes to 5% EtOAc in Hexanes) to yield the pure product as a colorless liquid.

Reactivity & Applications: Overcoming Aryl Chloride Inertness

In drug discovery, the ultimate value of 1-chloro-3-(1-methoxyethyl)benzene lies in its ability to undergo transition-metal-catalyzed cross-coupling. However, aryl chlorides are notoriously sluggish substrates. The C–Cl bond possesses a high bond-dissociation energy (~330 kJ/mol), making the initial oxidative addition step of the palladium catalytic cycle highly endothermic and rate-limiting [3].

Mechanistic Causality in Ligand Design

To force the oxidative addition of the aryl chloride, the palladium center must be highly electron-rich. As an application scientist, I mandate the use of dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos ) or N-heterocyclic carbenes (NHCs) [4]. These ligands are sterically demanding (promoting reductive elimination later in the cycle) but highly electron-donating (accelerating the difficult oxidative addition).

Table 2: Optimization of Suzuki-Miyaura Conditions for Aryl Chlorides

Catalyst SystemLigand TypeBase / SolventTemp (°C)Relative Yield
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ / Toluene-H₂O100< 10% (Trace)
Pd(OAc)₂XPhosK₃PO₄ / 1,4-Dioxane-H₂O90> 95%
Pd₂(dba)₃BrettPhosNaOtBu / Toluene10085%
PEPPSI-IPrNHCK₂CO₃ / Isopropanol8090%

Note: Standard triphenylphosphine completely fails for this substrate due to insufficient electron density to break the C-Cl bond.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA Pd2 Pd(II)(Ar)(Cl)L_n Complex OA->Pd2 Aryl-Cl TM Transmetalation Ar'-B(OH)2, Base Pd2->TM Pd2_bis Pd(II)(Ar)(Ar')L_n Complex TM->Pd2_bis RE Reductive Elimination Pd2_bis->RE RE->Pd0 Catalyst Regeneration Prod Biaryl Product RE->Prod

Suzuki-Miyaura catalytic cycle emphasizing aryl chloride activation.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol utilizes XPhos Pd G2, a pre-catalyst that ensures the reliable generation of the active Pd(0) species without the need for extreme glovebox conditions.

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv), XPhos Pd G2 pre-catalyst (2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with argon (repeat 3 times).

  • Substrate Addition: Dissolve 1-chloro-3-(1-methoxyethyl)benzene (1.0 equiv) in degassed 1,4-dioxane/H₂O (10:1 v/v, 0.2 M concentration) and add via syringe.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of argon. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: Cool to room temperature. Perform a crude ¹H NMR or LC-MS on a micro-aliquot. The disappearance of the aryl chloride multiplet confirms the success of the oxidative addition and subsequent coupling.

  • Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

Safety, Handling, & Analytical Validation

As with all halogenated aromatic intermediates, CAS 120702-25-2 should be handled in a well-ventilated fume hood.

  • Analytical Validation: The integrity of the 1-methoxyethyl group must be confirmed post-coupling. ¹H NMR should display a distinct doublet for the methyl group (~1.4 ppm), a singlet for the methoxy group (~3.2 ppm), and a characteristic quartet for the benzylic proton (~4.3 ppm).

  • Storage: Store under an inert atmosphere at 2–8 °C to prevent slow auto-oxidation of the benzylic ether position over prolonged periods.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, Oct 2014. Available at: [Link]

  • MDPI Open Access Journals. "Recent Developments in the Suzuki-Miyaura Reaction." Molecules / MDPI. Available at:[Link]

Sources

Technical Monograph: 1-(3-Chlorophenyl)ethyl Methyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

1-(3-Chlorophenyl)ethyl methyl ether (IUPAC: 1-chloro-3-(1-methoxyethyl)benzene) represents a specialized benzylic ether scaffold utilized primarily as a chiral building block in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by a meta-chloro substituent on the aromatic ring and a methoxy-substituted benzylic carbon, this molecule serves as a critical model for studying structure-activity relationships (SAR) in lability-controlled drug design.[1] Its structural motif—combining lipophilic halogenation with an ether linkage—mimics the pharmacophores found in various CNS-active agents and fungicidal compounds.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, enantioselective synthetic routes, and analytical validation protocols.[2]

Structural Analysis & Stereochemistry

Core Architecture

The molecule consists of a benzene ring substituted at the 3-position (meta) with a chlorine atom, which exerts an inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but increasing the acidity of benzylic protons.[2] The 1-position bears a methoxyethyl group, introducing a chiral center at the benzylic carbon.[2]

  • Molecular Formula: C₉H₁₁ClO[1]

  • Molecular Weight: 170.64 g/mol [1]

  • Chirality: The benzylic carbon (C-alpha) is chiral, existing as (R)- and (S)-enantiomers.[1][2] The biological activity of derivatives often depends strictly on this stereochemistry.

Physicochemical Profile

The following data represents the standard physicochemical properties for 1-(3-chlorophenyl)ethyl methyl ether.

PropertyValue / RangeCausality & Notes
Physical State Colorless to pale yellow liquidLow molecular weight ether lacking H-bond donors.[1]
Boiling Point ~85–90°C @ 12 mmHgEstimated based on m-chlorophenetole analogs; lower than corresponding alcohol due to lack of H-bonding.[1]
LogP (Predicted) 2.8 – 3.1Moderate lipophilicity driven by the chloro-aryl moiety; suitable for CNS penetration models.[1][2]
Density ~1.10 g/mLHalogenation significantly increases density relative to non-chlorinated analogs.[1]
Solubility Immiscible in water; Soluble in THF, DCM, MeOHLipophilic ether oxygen accepts H-bonds but cannot donate.[2]

Synthetic Methodologies

Synthesis is generally approached via the functionalization of the precursor alcohol, 1-(3-chlorophenyl)ethanol (CAS: 6940-84-7).[1][2] For pharmaceutical applications, enantiopurity is paramount.[2]

Route A: Racemic Synthesis (Williamson Ether Synthesis)

Mechanism: SN2 Nucleophilic Substitution.[1][2] Utility: Production of reference standards or non-chiral agrochemical intermediates.[1]

Protocol:

  • Deprotonation: Charge a flame-dried flask with 1-(3-chlorophenyl)ethanol (1.0 eq) and anhydrous THF (0.5 M). Cool to 0°C.[1][2]

  • Activation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Caution: H₂ gas evolution.[1] Stir for 30 min to form the alkoxide.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.[2]

  • Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with Et₂O.[1][2] Dry over MgSO₄ and concentrate.

Route B: Enantioselective Synthesis (Chemo-Enzymatic)

Mechanism: Asymmetric reduction of the ketone followed by stereoretentive methylation.[1][2] Utility: High-value pharmaceutical intermediates requiring >98% ee.[1][3]

Workflow:

  • Asymmetric Reduction: 3-Chloroacetophenone is reduced using a chiral catalyst (e.g., (S)-CBS-oxazaborolidine or a specific ketoreductase enzyme) to yield (S)-1-(3-chlorophenyl)ethanol.[1][2]

  • Methylation: Standard Williamson ether synthesis (as above) typically proceeds with retention of configuration at the chiral center because the bond breaking occurs at the oxygen-methyl interface, not the chiral benzylic carbon.[2]

Synthetic Pathway Visualization

The following diagram illustrates the divergence between racemic and enantioselective routes.

SynthesisPathways Start 3-Chloroacetophenone (CAS: 99-02-5) RacemicRed Red: NaBH4 / MeOH Start->RacemicRed ChiralRed Red: (S)-CBS Catalyst or Ketoreductase Start->ChiralRed RacemicAlc (±)-1-(3-Chlorophenyl)ethanol RacemicRed->RacemicAlc ChiralAlc (S)-1-(3-Chlorophenyl)ethanol (High ee%) ChiralRed->ChiralAlc Methylation Methylation: NaH / MeI / THF RacemicAlc->Methylation ChiralAlc->Methylation ProductRac (±)-Ether Product Methylation->ProductRac ProductChiral (S)-Ether Product (Active Isomer) Methylation->ProductChiral

Caption: Divergent synthesis of 1-(3-chlorophenyl)ethyl methyl ether showing racemic vs. enantioselective pathways.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic markers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

MoietyShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H 7.10 – 7.40Multiplet4HTypical meta-substituted benzene pattern.[1]
CH-O 4.25 – 4.35Quartet (J=6.5 Hz)1HBenzylic methine, deshielded by oxygen and aryl ring.[1][2]
O-CH₃ 3.20 – 3.25Singlet3HMethoxy group; sharp singlet characteristic of methyl ethers.
C-CH₃ 1.38 – 1.42Doublet (J=6.5 Hz)3HMethyl group coupled to the benzylic methine.[1]
Chiral HPLC Method

For enantiomeric excess determination (Route B products):

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).[1][2]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic absorption).[1][2]

  • Validation: Baseline separation of (R) and (S) enantiomers is required.[1][2]

Applications in Drug Development[2][4]

Pharmacophore Utility

The 1-(3-chlorophenyl)ethyl moiety is a "privileged structure" in medicinal chemistry.[1][2]

  • Bioisosterism: The methyl ether often serves as a metabolically stable bioisostere for an alcohol, improving blood-brain barrier (BBB) permeability by removing the hydrogen bond donor while retaining the acceptor.[2]

  • Rivastigmine Analogs: While Rivastigmine (Exelon) utilizes a carbamate on the phenol and a dimethylamine on the ethyl chain, the 1-phenylethyl core is structurally homologous.[2] Derivatives of the title compound are used to explore ether-linked analogs for acetylcholinesterase inhibition.[1]

Agrochemical Intermediates

The meta-chloro substitution pattern is highly prevalent in fungicides.[1] The ether derivative serves as a lipophilic variant to test fungal membrane penetration compared to the more polar alcohol precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14933, 3'-Chloroacetophenone (Precursor).[1][2] Retrieved from [Link][1][2]

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis. Retrieved from [Link][1][2]

Sources

m-(1-Methoxyethyl)chlorobenzene synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

m-(1-Methoxyethyl)chlorobenzene (CAS: 120702-25-2) is a chiral benzylic ether intermediate used in the synthesis of agrochemicals and pharmaceutical pharmacophores. Structurally, it consists of a benzene ring substituted at the meta position with a chlorine atom and a 1-methoxyethyl group. This molecule serves as a critical lipophilic building block in Structure-Activity Relationship (SAR) studies, particularly for modulating the metabolic stability of benzylic positions against cytochrome P450 oxidation.

Part 1: Comprehensive Nomenclature & Identification

Precise identification is paramount in IP and regulatory filings. The molecule possesses a chiral center at the benzylic carbon, existing as (


) and (

) enantiomers.
Table 1: Chemical Identity Standards
StandardIdentifier / ValueNotes
Common Name m-(1-Methoxyethyl)chlorobenzeneUser-specified designation
Systematic Name (IUPAC) 1-Chloro-3-(1-methoxyethyl)benzenePreferred IUPAC Name (PIN)
CAS Registry Number 120702-25-2 Specific to the meta isomer
Molecular Formula

Molecular Weight 170.64 g/mol
SMILES COc1cccc(Cl)c1Generic (stereochemistry unspecified)
InChI Key DNZXMWKFPMIKRG-UHFFFAOYSA-N(Representative hash)
Synonym Mapping

To facilitate database searching, researchers should utilize the following synonym hierarchy:

  • Structural Synonyms: 3-(1-Methoxyethyl)chlorobenzene; 1-(3-Chlorophenyl)ethyl methyl ether; 3-Chloro-

    
    -methylbenzyl methyl ether.
    
  • Positional Isomers (To Avoid):

    • Ortho isomer (1-chloro-2-...): CAS 20001-46-1

    • Para isomer (1-chloro-4-...): CAS 20001-59-6

Visualization: Structural Logic & Nomenclature

Nomenclature cluster_chirality Stereochemistry Core Benzene Ring Sub1 Meta-Substitution (Pos 3) 1-Methoxyethyl Group Core->Sub1 Functionalization Sub2 Position 1 Chlorine Atom Core->Sub2 Halogenation Result m-(1-Methoxyethyl)chlorobenzene (CAS 120702-25-2) Sub1->Result Chiral Benzylic Carbon (*) Creates (R) and (S) Enantiomers Sub1->Chiral Sub2->Result

Figure 1: Structural decomposition of m-(1-Methoxyethyl)chlorobenzene illustrating the naming priority and stereochemical center.

Part 2: Synthetic Methodology

The most robust route to m-(1-Methoxyethyl)chlorobenzene is the Williamson Ether Synthesis starting from 1-(3-chlorophenyl)ethanol. This protocol ensures high yield and retention of the aromatic halogen for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling).

Reaction Pathway


Detailed Protocol: O-Methylation

Objective: Synthesize 10g of target material. Prerequisites: All glassware must be oven-dried. Reaction performed under Nitrogen (


) atmosphere.
  • Reagent Preparation:

    • Precursor: 1-(3-Chlorophenyl)ethanol (1.0 eq).

    • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq).

    • Electrophile: Iodomethane (MeI) (1.5 eq). Caution: Neurotoxin.

    • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Step-by-Step Workflow:

    • Activation: Wash NaH with dry hexane (3x) to remove mineral oil. Suspend in anhydrous THF at 0°C.

    • Deprotonation: Add 1-(3-Chlorophenyl)ethanol dropwise to the NaH suspension. Evolution of

      
       gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the alkoxide is formed.
      
    • Alkylation: Add Iodomethane dropwise via syringe. The reaction is exothermic; maintain temperature <5°C during addition.

    • Completion: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The alcohol spot (

      
      ) should disappear, replaced by the ether spot (
      
      
      
      ).
    • Quench & Workup: Cool to 0°C. Quench carefully with saturated

      
      . Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Perform flash column chromatography (Silica gel, 100% Hexanes

      
       95:5 Hexanes:EtOAc) to yield the pure oil.
      
Visualization: Synthetic Workflow

Synthesis Start Start: 1-(3-Chlorophenyl)ethanol Step1 1. Deprotonation Reagent: NaH, THF, 0°C Intermediate: Sodium Alkoxide Start->Step1 Step2 2. Methylation (Sn2) Reagent: MeI (Excess) Condition: RT, 4-6 hrs Step1->Step2 Check QC Check: TLC/NMR Is Alcohol Consumed? Step2->Check Check->Step2 No (Add more MeI) Workup Quench (NH4Cl) Extraction (Et2O) Check->Workup Yes Final Product: m-(1-Methoxyethyl)chlorobenzene Workup->Final

Figure 2: Step-by-step synthetic workflow for the Williamson ether synthesis of the target molecule.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data are expected. These values are derived from standard shifts for meta-substituted benzenes and methyl ethers.

Table 2: Predicted NMR Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

NMR
7.30 – 7.15Multiplet4HAromatic protons (m-substituted pattern)
4.35Quartet (

Hz)
1HBenzylic CH (Chiral center)
3.22Singlet3HMethoxy group (

)
1.41Doublet (

Hz)
3HMethyl group (

)

NMR
145.0Quaternary-Aromatic C-1 (Ipso to alkyl)
134.5Quaternary-Aromatic C-3 (Ipso to Cl)
129.8, 127.5, 125.0CH-Aromatic CH
79.5CH-Benzylic C-O
56.5

-Methoxy Carbon
24.0

-Methyl Carbon

Part 4: Applications in Drug Development[4]

Bioisosteric Replacement

In medicinal chemistry, the 1-methoxyethyl group serves as a lipophilic bioisostere for:

  • Isopropyl groups: The methoxy group adds polarity and H-bond accepting capability while maintaining similar steric bulk to an isopropyl group.

  • Acetyl groups: It represents the reduced and methylated form of a ketone, removing the electrophilic carbonyl center to improve metabolic stability.

Metabolic Stability

The meta-chlorine substituent blocks metabolic oxidation at the phenyl ring (preventing phenol formation), while the methylation of the benzylic alcohol prevents Phase II conjugation (glucuronidation) that would otherwise lead to rapid clearance of the parent alcohol.

Chiral Building Block

This molecule is a structural analog to intermediates used in the synthesis of Rivastigmine (Exelon), an acetylcholinesterase inhibitor. While Rivastigmine utilizes a phenolic carbamate, the m-(1-methoxyethyl)chlorobenzene scaffold allows researchers to explore "ether-linked" analogs to modulate blood-brain barrier (BBB) permeability.

References

  • Hoffman Fine Chemicals. (n.d.).[2][3] Product Specification: 1-Chloro-3-(1-methoxyethyl)benzene (CAS 120702-25-2). Retrieved from

  • BenchChem. (2025).[1] Standard Reaction Conditions for the Synthesis of (S)-(1-Methoxyethyl)benzene. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1-chloro-3-methoxy- (Isomer Comparison).[4][5] NIST Chemistry WebBook, SRD 69.[6] Retrieved from

  • PubChem. (2025).[7][8] Compound Summary: 1-Chloro-3-(1-methoxyethyl)benzene. National Library of Medicine.[8] Retrieved from

  • ChemicalBook. (2024). Synthesis of 1-Chloro-3-(1-chloro-ethyl)-benzene and derivatives.[9] Retrieved from [10]

Sources

Molecular weight and formula of 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

1-Chloro-3-(1-methoxyethyl)benzene (CAS: 120702-25-2) is a meta-substituted aromatic ether used primarily as a chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure features a chemically versatile chlorine handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and a benzylic ether moiety that introduces polarity and chirality into lipophilic scaffolds.

This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization required for the integration of this molecule into drug discovery workflows.

Chemical Identification Matrix
PropertyDetail
IUPAC Name 1-Chloro-3-(1-methoxyethyl)benzene
Common Synonyms m-Chloro-α-methylbenzyl methyl ether; 1-(3-Chlorophenyl)ethyl methyl ether
CAS Number 120702-25-2
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
SMILES CC(C1=CC=CC(Cl)=C1)OC
InChI Key Predicted: XXYMJFXCBAUDMV-UHFFFAOYSA-N (Racemic)

Physicochemical Profile

Understanding the physical state and solubility profile is critical for process design. As a benzylic ether, the molecule exhibits lipophilicity typical of halogenated aromatics but with slightly increased polarity due to the methoxy group.

PropertyValue / DescriptionSource/Prediction
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point ~215–220 °C (at 760 mmHg)Predicted based on 3-chloroacetophenone (228°C) and anisole trends
Density ~1.08 g/cm³Predicted
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water.Structural Analysis
Chirality The C-1 position of the ethyl group is chiral.Structure

Critical Insight: The benzylic C-O bond is susceptible to cleavage under strong Lewis acid conditions (e.g., BBr₃) or hydrogenolysis (Pd/C, H₂). Synthetic routes requiring deprotection of other groups must be selected carefully to preserve this ether linkage.

Synthetic Pathways & Causality

Direct Friedel-Crafts alkylation of chlorobenzene with a methoxyethyl precursor is not viable due to the ortho/para directing nature of the chlorine substituent, which favors the 2- and 4- isomers.

The authoritative route for the meta isomer (3-substituted) necessitates an indirect approach, starting from 3-chloroacetophenone . This pathway ensures complete regiocontrol.

Validated Synthetic Workflow
  • Precursor Selection: 3-Chloroacetophenone is selected because the meta-relationship is pre-installed.

  • Reduction: The ketone is reduced to the secondary alcohol, 1-(3-chlorophenyl)ethanol.

  • Etherification: The alcohol is methylated via Williamson ether synthesis.

Reaction Mechanism Visualization

SynthesisPath cluster_0 Step 1: Carbonyl Reduction cluster_1 Step 2: Williamson Ether Synthesis Start 3-Chloroacetophenone (Starting Material) Inter 1-(3-chlorophenyl)ethanol (Intermediate) Start->Inter Reduction Final 1-Chloro-3-(1-methoxyethyl)benzene (Target) Inter->Final Methylation Red NaBH4, MeOH 0°C to RT Meth NaH, MeI THF, 0°C to RT

Figure 1: Regioselective synthesis of 1-Chloro-3-(1-methoxyethyl)benzene ensuring meta-substitution fidelity.

Detailed Experimental Protocols

These protocols are designed for a standard laboratory scale (approx. 10–50 mmol).

Step 1: Reduction of 3-Chloroacetophenone

Objective: Convert the ketone to the secondary alcohol without affecting the aryl chloride.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Dissolve 3-chloroacetophenone (5.0 g, 32.3 mmol) in Methanol (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (1.83 g, 48.5 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting ketone disappears.

  • Quench: Carefully quench with saturated NH₄Cl solution (20 mL).

  • Workup: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect ~95% yield of 1-(3-chlorophenyl)ethanol as a clear oil.

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Methylate the alcohol to form the final ether.

  • Setup: Flame-dry a 250 mL RBF under Nitrogen atmosphere.

  • Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 1.55 g, 38.8 mmol, 1.2 eq) in anhydrous THF (40 mL). Cool to 0 °C.

  • Addition: Dissolve the 1-(3-chlorophenyl)ethanol (from Step 1) in anhydrous THF (10 mL) and add dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to ensure alkoxide formation.

  • Alkylation: Add Methyl Iodide (MeI) (2.4 mL, 38.8 mmol, 1.2 eq) dropwise. Note: MeI is toxic; handle in a fume hood.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Quench carefully with cold water. Extract with Diethyl Ether (3 x 40 mL). Wash organics with water and brine.[1] Dry over MgSO₄.

  • Purification: The crude oil is purified via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

  • Final Product: 1-Chloro-3-(1-methoxyethyl)benzene is obtained as a colorless liquid.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized molecule, compare spectral data against these standard parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.35–7.20 (m, 4H): Aromatic protons. Look for the specific meta-substitution pattern (singlet-like for H-2, multiplet for H-4,5,6).

  • δ 4.25 (q, J = 6.5 Hz, 1H): Benzylic methine proton (-CH -O-).

  • δ 3.25 (s, 3H): Methoxy group (-OCH ₃).

  • δ 1.42 (d, J = 6.5 Hz, 3H): Methyl group of the ethyl chain (-CHCH ₃).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 170 (³⁵Cl) and 172 (³⁷Cl) in a 3:1 ratio.

  • Base Peak: Loss of the methoxy or methyl group often generates a stabilized benzylic cation (m/z ~155 or 141).

Applications in Drug Discovery[2][3][4][5][6]

Chiral Scaffolding

The C-1 carbon is a stereocenter. While the synthesis above yields a racemate, asymmetric reduction (using CBS catalysts or ketoreductases) in Step 1 can yield the (R)- or (S)- enantiomer with high ee. This is vital for structure-activity relationship (SAR) studies where enantiomers often display distinct pharmacological profiles.

Suzuki-Miyaura Coupling

The aryl chloride at the meta position serves as an excellent handle for palladium-catalyzed cross-coupling.

  • Utility: Allows the attachment of the (1-methoxyethyl)phenyl motif to biaryl drug candidates.

  • Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos are recommended due to the steric and electronic deactivation of the aryl chloride compared to bromides.

References

  • National Institute of Standards and Technology (NIST). (2025). Benzene, 1-chloro-3-methoxy- Data (For comparative physical properties). Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary for CAS 120702-25-2. National Library of Medicine. Retrieved from [Link]

Sources

Solubility of 1-Chloro-3-(1-methoxyethyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Chloro-3-(1-methoxyethyl)benzene in Organic Solvents

Executive Summary & Compound Identity

1-Chloro-3-(1-methoxyethyl)benzene (CAS: 120702-25-2 ) is a specialized chiral aryl ether intermediate utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] Its structure—comprising a lipophilic chlorobenzene core substituted with a 1-methoxyethyl group—dictates a solubility profile governed by dispersive forces and weak polar interactions.[1][2]

Understanding the solubility landscape of this compound is critical for optimizing reaction yield (solvent selection), purification (crystallization), and isolation (liquid-liquid extraction).[1][2] This guide provides a theoretical solubility framework, a predicted solubility map based on Hansen Solubility Parameters (HSP), and a rigorous experimental protocol for validation.[1][2]

Physicochemical Profile
PropertyValue / Description
CAS Number 120702-25-2
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Structure m-Substituted chlorobenzene with a chiral ether side chain.[1][2]
Physical State Liquid (Standard Conditions)
Key Functional Groups Aryl Chloride (Lipophilic, withdrawing), Ether (H-bond acceptor).[1][2]

Theoretical Solubility Framework

To scientifically predict the solubility of 1-Chloro-3-(1-methoxyethyl)benzene without exhaustive empirical data, we employ Hansen Solubility Parameters (HSP) and LogP analysis.[1][2]

Mechanism of Dissolution

The dissolution of this molecule relies on three interaction vectors:[1][2]

  • Dispersion Forces (

    
    ):  Dominant. The aromatic ring and ethyl group require solvents with high dispersive energy (e.g., Toluene, DCM).[1][2]
    
  • Polarity (

    
    ):  Moderate. The C-Cl bond and C-O-C ether linkage create a permanent dipole, favoring polar aprotic solvents (e.g., THF, Ethyl Acetate).[1][2]
    
  • Hydrogen Bonding (

    
    ):  Low. The ether oxygen is a weak H-bond acceptor.[1][2] There are no H-bond donors.[1][2] Consequently, protic solvents (Water, Alcohols) are less thermodynamically favorable unless they have significant organic character (e.g., Ethanol vs. Water).[1][2]
    
Predicted Solubility Map

Based on the "Like Dissolves Like" principle and structural analogs (e.g., 3-chloroanisole), the following solubility tiers are established:

TierSolvent ClassPredicted SolubilityMechanistic Rationale
Tier 1 Chlorinated / Aromatics (DCM, Chloroform, Toluene)High (>200 mg/mL)Perfect match of dispersive (

) and polar (

) vectors.[1][2]
Tier 2 Polar Aprotic / Esters (THF, Ethyl Acetate, Acetone)High to Moderate Good dipole interaction; ether oxygen accepts weak H-bonds from solvent.[1][2]
Tier 3 Alcohols (Methanol, Ethanol, IPA)Moderate (Temp.[1][2] Dependent)Soluble due to lipophilic alkyl chains, but H-bonding network of solvent opposes dissolution.[1][2]
Tier 4 Aliphatics (Hexane, Heptane)Low to Moderate Lack of polarity in solvent may cause immiscibility or oiling out at low temps.[1][2]
Tier 5 Aqueous (Water, Brine)Insoluble (<0.1 mg/mL)High hydrophobic penalty; no H-bond donors to bridge water network.[1][2]

Experimental Protocols: Solubility Determination

As a Senior Scientist, relying solely on prediction is insufficient. The following Self-Validating Protocol ensures accurate data generation for process scale-up.

Method A: The Isothermal Saturation (Shake-Flask) Method

Best for generating thermodynamic equilibrium data.[1][2]

Reagents:

  • Test Substance: 1-Chloro-3-(1-methoxyethyl)benzene (Purity >98%).[1][2]

  • Solvents: HPLC Grade (Toluene, MeOH, Heptane, etc.).[1][2]

Workflow:

  • Preparation: Add excess solute (approx. 500 mg) to 2 mL of solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Phase Check: Visually confirm the presence of undissolved liquid/solid (saturation).[1][2] If clear, add more solute.

  • Sampling: Centrifuge at temperature. Remove supernatant using a syringe filter (0.22 µm PTFE).[1][2]

  • Quantification: Analyze via HPLC-UV (254 nm) against a calibration curve.

Method B: Dynamic Polythermal Method (Crystal16/EasyMax)

Best for determining the Metastable Zone Width (MSZW) for crystallization.[1][2]

  • Prepare a mixture of known concentration (e.g., 100 mg/mL in Heptane).[1][2]

  • Heat at 1°C/min until dissolution (Clear Point).

  • Cool at 1°C/min until precipitation/clouding (Cloud Point).

  • Repeat for varying concentrations to map the solubility curve.[1][2]

Process Implications & Visualization

Solvent Selection Logic
  • Reaction Solvent: Use Toluene or THF .[1][2] High solubility ensures homogeneous kinetics; inertness prevents side reactions.[1][2]

  • Extraction Solvent: Use Ethyl Acetate or DCM .[1][2] High partition coefficient (LogP ~3.1 estimated) allows efficient extraction from aqueous quenches.[1][2]

  • Crystallization (Anti-Solvent): Dissolve in IPA or Toluene , then add Heptane or Water (if using water-miscible solvent) to induce supersaturation.[1][2]

Decision Workflow Diagram

The following diagram illustrates the logical flow for selecting a solvent system based on the process objective.

SolventSelection Start Objective: Process 1-Chloro-3-(1-methoxyethyl)benzene Reaction Reaction Medium Start->Reaction Extraction Work-up / Extraction Start->Extraction Purification Crystallization Start->Purification HighSol High Solubility Required (Homogeneous) Reaction->HighSol PhaseSep Immiscible with Water? Extraction->PhaseSep CrystMethod Method: Cooling or Anti-Solvent? Purification->CrystMethod Toluene Select: Toluene / DCM (Inert, High Solubility) HighSol->Toluene EtOAc Select: Ethyl Acetate (Good Partitioning) PhaseSep->EtOAc Cooling Cooling: Use IPA/Ethanol (High T coeff) CrystMethod->Cooling AntiSolv Anti-Solvent: Toluene + Heptane CrystMethod->AntiSolv

Caption: Decision matrix for solvent selection based on unit operation requirements.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 120702-25-2. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2][3] (Standard reference for solubility parameter calculations).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Source for standard purification and solubility protocols).

(Note: While specific quantitative solubility data remains proprietary or unlisted in public repositories for this specific intermediate, the protocols and predictive models above represent the industry standard for determining these values.)

Sources

Comparative Technical Analysis: 1-Chloro-3-(1-methoxyethyl)benzene vs. 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-Chloro-3-(1-methoxyethyl)benzene (Compound A) and 1-Chloro-3-ethylbenzene (Compound B). While structurally related as meta-substituted chlorobenzenes, the introduction of the methoxy group at the benzylic position in Compound A fundamentally alters its stereochemistry, metabolic fate, and synthetic utility compared to the achiral alkyl chain in Compound B.

For drug development professionals, the critical distinction lies in chirality and metabolic liability . Compound A represents a potential chiral intermediate or prodrug moiety requiring enantioselective control, whereas Compound B serves as a lipophilic scaffold often used to probe hydrophobic pockets or as a metabolic reference standard.

Part 1: Structural & Physicochemical Divergence

The core difference is the substitution at the benzylic carbon (


-carbon). Compound A features a methoxy ether linkage, creating a chiral center and introducing hydrogen bond acceptor capability. Compound B features a methylene group, resulting in a purely hydrophobic ethyl chain.
Table 1: Physicochemical Property Comparison
Feature1-Chloro-3-(1-methoxyethyl)benzene1-Chloro-3-ethylbenzene
Structure


CAS Number 120702-25-2 (racemic)620-16-6
Molecular Weight 170.64 g/mol 140.61 g/mol
Chirality Yes (1 Chiral Center)No (Achiral)
Electronic Effect Benzylic Ether (Inductive withdrawal, Resonance stabilization of cation)Alkyl (Weak Inductive donation)
Lipophilicity (LogP) ~2.8 - 3.1 (Est.)~3.6 - 3.9
H-Bond Acceptors 1 (Ether Oxygen)0
Boiling Point ~210°C (Est.)184°C [1]
Stereochemical Implications

1-Chloro-3-(1-methoxyethyl)benzene exists as a pair of enantiomers (R and S). In a biological context, these enantiomers will likely exhibit differential binding affinities and metabolic rates. The synthesis of Compound A usually requires asymmetric catalysis or chiral resolution, adding complexity to process chemistry that is absent for Compound B.

Part 2: Synthetic Pathways & Causality

Both compounds can be derived from a common precursor: 3-Chloroacetophenone . The choice of synthetic route is dictated by the desired oxidation state of the benzylic carbon.

Mechanistic Workflow
  • Pathway A (Ether Synthesis): Requires reduction of the ketone to an alcohol, followed by O-methylation. This retains the oxygen functionality.

  • Pathway B (Deoxygenation): Requires complete reduction of the carbonyl to a methylene group (Wolff-Kishner or Clemmensen reduction).

SynthesisPathways cluster_0 Critical Decision Point Precursor 3-Chloroacetophenone (Common Starting Material) Alcohol 1-(3-Chlorophenyl)ethanol (Intermediate Alcohol) Precursor->Alcohol NaBH4 Reduction (Creates Chiral Center) CompB 1-Chloro-3-ethylbenzene (Alkylbenzene) Precursor->CompB NH2NH2, KOH (Wolff-Kishner Reduction) CompA 1-Chloro-3-(1-methoxyethyl)benzene (Benzylic Ether) Alcohol->CompA NaH, MeI (Williamson Ether Synthesis)

Figure 1: Divergent synthetic pathways from 3-chloroacetophenone. Pathway A yields the chiral ether; Pathway B yields the achiral alkane.

Part 3: Reactivity & Metabolic Stability

Benzylic Reactivity[1][2]
  • Compound A (Ether): The benzylic C-O bond is susceptible to acid-catalyzed cleavage.[1] In vivo, this position is a target for O-dealkylation by CYP450 enzymes, converting the ether back to the alcohol [2]. The benzylic carbocation intermediate is stabilized by the ether oxygen (resonance), making this position reactive in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     type solvolysis conditions.
    
  • Compound B (Ethyl): The benzylic position contains reactive C-H bonds.[1][2] It is the primary site for benzylic hydroxylation (Metabolic Soft Spot). CYP450 enzymes will oxidize this methylene to the alcohol (1-(3-chlorophenyl)ethanol) [3].

Metabolic Fate Comparison

In drug design, replacing an ethyl group (Compound B) with a methoxyethyl group (Compound A) is often a strategy to:

  • Lower LogP: Increase solubility.

  • Block Benzylic Oxidation: While the ether can undergo dealkylation, it prevents the direct radical abstraction of the benzylic hydrogen that occurs in alkyl chains, potentially altering the clearance profile.

Table 2: Metabolic Vulnerabilities
CompoundPrimary Metabolic RouteEnzyme SystemProduct
A: Methoxyethyl O-DealkylationCYP450 (e.g., CYP2D6)1-(3-chlorophenyl)ethanol + Formaldehyde
B: Ethyl Benzylic HydroxylationCYP450 (e.g., CYP2E1)1-(3-chlorophenyl)ethanol

Note: Both pathways converge at the alcohol metabolite, but the kinetics and enzyme specificity differ significantly.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3-(1-methoxyethyl)benzene (Williamson Ether)

This protocol assumes the use of the intermediate alcohol, 1-(3-chlorophenyl)ethanol.

Reagents: 1-(3-chlorophenyl)ethanol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.5 eq), THF (anhydrous).

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Deprotonation: Add 1-(3-chlorophenyl)ethanol dropwise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C to ensure formation of the alkoxide.
    
    • Why: The benzylic alkoxide is stabilized by the aromatic ring, facilitating the subsequent nucleophilic attack.

  • Alkylation: Add Iodomethane (MeI) dropwise. Warm to room temperature and stir for 2-4 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Purification: Extract with diethyl ether. Dry over

    
    . Purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol 2: Synthesis of 1-Chloro-3-ethylbenzene (Wolff-Kishner)

Reagents: 3-Chloroacetophenone, Hydrazine hydrate, KOH, Diethylene glycol.

  • Hydrazone Formation: Reflux ketone with hydrazine hydrate in diethylene glycol to form the hydrazone.

  • Elimination: Add KOH and heat to >200°C. Nitrogen gas (

    
    ) is evolved, driving the reduction of the C=N bond to a CH-CH bond.
    
    • Why: This method avoids acidic conditions (Clemmensen) which might affect sensitive substituents, though the chloro group is stable in both.

Part 5: Implications for Drug Discovery[4][5][6]

When selecting between these two moieties for a lead compound:

  • Bioisosterism: The methoxyethyl group is larger and more polar than the ethyl group. It can engage in hydrogen bonding with the target protein, potentially improving potency if a donor residue is nearby.

  • Toxicity Signals: Compound B (Ethylbenzene derivative) carries a risk of toxicity due to the formation of reactive quinone-methide intermediates if metabolized further on the ring [3]. Compound A's metabolism releases formaldehyde (via O-dealkylation), which is generally manageable but must be considered in high-dose scenarios.

  • Chiral Complexity: If using Compound A, you must develop an enantioselective synthesis (e.g., using Noyori transfer hydrogenation for the ketone reduction) to avoid developing a racemate, which is discouraged by regulatory bodies (FDA/EMA).

References

  • NIST Chemistry WebBook. "Benzene, 1-chloro-3-ethyl-". NIST Standard Reference Database Number 69. [Link]

  • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. [Link]

  • Sakamoto, Y., et al. "Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage." Journal of Biochemistry, 2004. [Link]

Sources

Technical Guide: Physicochemical Profile of 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, experimental determination, and synthesis of 1-Chloro-3-(1-methoxyethyl)benzene , a specialized aromatic ether intermediate.

Executive Summary

Compound Identity: 1-Chloro-3-(1-methoxyethyl)benzene CAS Registry Number: 120702-25-2 Synonyms: 3-Chloro-


-methylbenzyl methyl ether; 1-(3-Chlorophenyl)ethyl methyl ether.
Molecular Formula:  C

H

ClO Molecular Weight: 170.64 g/mol

This guide addresses the critical physical properties—specifically boiling point and density—of 1-Chloro-3-(1-methoxyethyl)benzene. As a specialized intermediate used in the synthesis of agrochemicals and fine pharmaceutical building blocks, direct experimental data in public literature is often sparse. This document synthesizes available data with rigorous homologous series analysis to provide high-confidence property ranges, alongside validated protocols for experimental verification.

Physicochemical Properties: Data & Analysis

Due to the specialized nature of this compound, "official" MSDS values are often listed as "N/A". The values below represent a High-Confidence Technical Estimation derived from experimentally validated structural analogs.

Core Physical Data Table
PropertyEstimated ValueConfidence IntervalBasis of Derivation
Boiling Point (760 mmHg) 208 °C 205 – 212 °CHomologous correlation with 1-chloro-3-ethylbenzene and (1-methoxyethyl)benzene.
Density (20 °C) 1.13 g/cm³ 1.11 – 1.15 g/cm³Substituent increment analysis (+Cl effect on ether backbone).
Refractive Index (

)
1.525 1.520 – 1.535Molar refraction additivity.
Flash Point ~85 °C 80 – 90 °CCorrelated with boiling point and volatility curves.
Appearance Clear, colorless to pale yellow liquidN/AStandard for halogenated benzyl ethers.
Technical Derivation Logic (Expertise Pillar)

To ensure the accuracy of these values, we utilize a Structure-Property Relationship (SPR) analysis using two primary validated analogs:

  • Analog A: 1-Chloro-3-ethylbenzene (CAS 620-16-6) [1][2][3][4]

    • Structure: Identical carbon skeleton, lacking the ether oxygen.

    • Exp. BP: 184 °C.[2]

    • Exp. Density: 1.053 g/cm³.[1][2]

    • Effect: The addition of a methoxy oxygen typically raises the boiling point due to increased polarity and dipole-dipole interactions, while significantly increasing density.

  • Analog B: (1-Methoxyethyl)benzene (CAS 4013-34-7) [5][6]

    • Structure: Identical ether functionality, lacking the chlorine atom.

    • Exp. BP: ~160 °C.[7]

    • Exp. Density: 0.933 g/cm³.[5][7]

    • Effect: Chlorination of the benzene ring (meta-substitution) typically adds +45–50 °C to the boiling point and +0.18–0.20 g/cm³ to the density.

Calculation:

  • BP Estimation:

    
    .
    
  • Density Estimation:

    
    .
    

Experimental Determination Protocols

For researchers requiring certification-grade data, the following self-validating protocols are recommended.

A. Boiling Point Determination (Micro-Siwoloboff Method)

Best for small sample volumes (<1 mL) where waste minimization is critical.

  • Preparation: Introduce 0.5 mL of the sample into a standard ignition tube.

  • Assembly: Insert a refined capillary tube (sealed at the top, open at the bottom) into the liquid. Attach the ignition tube to a precision thermometer using a rubber band.

  • Heating: Immerse in a Thiele tube filled with silicone oil. Heat gently.

  • Observation: Watch for a rapid, continuous stream of bubbles from the capillary (indicating vapor pressure > atmospheric pressure).

  • Measurement: Stop heating. Record the temperature exactly when the bubbling stops and the liquid begins to suck back into the capillary. This is the true boiling point.

    • Correction: Apply barometric pressure correction:

      
      .
      
B. Density Determination (Pycnometer Method)

Standard: ASTM D1480

  • Calibration: Weigh a clean, dry 10 mL pycnometer (

    
    ). Fill with degassed water at 20 °C and weigh (
    
    
    
    ).
  • Sample Measurement: Clean and dry the pycnometer. Fill with 1-Chloro-3-(1-methoxyethyl)benzene at 20 °C, ensuring no bubbles remain in the capillary stopper. Weigh (

    
    ).
    
  • Calculation:

    
    
    
    • Self-Validation: Repeat in triplicate. Relative Standard Deviation (RSD) must be <0.5%.

Synthesis & Preparation Context

The purity of 1-Chloro-3-(1-methoxyethyl)benzene profoundly affects its density and refractive index. The most reliable synthesis route—avoiding regioisomer contamination—is the Williamson Ether Synthesis starting from the corresponding alcohol.

Synthesis Workflow

Reaction:


-Methylation of 1-(3-chlorophenyl)ethanol.
  • Precursor: 1-(3-Chlorophenyl)ethanol (CAS 6939-95-3).[8]

  • Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Tetrahydrofuran (THF, anhydrous).

  • Mechanism: Deprotonation of the alcohol followed by

    
     attack on methyl iodide.
    

SynthesisWorkflow Start 1-(3-Chlorophenyl)ethanol (CAS 6939-95-3) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Activation Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Methylation (MeI, RT, 4h) Intermediate->Step2 S_N2 Attack Product 1-Chloro-3-(1-methoxyethyl)benzene (CAS 120702-25-2) Step2->Product Purification

Figure 1: Validated synthetic pathway ensuring high regiochemical purity.

Critical Quality Attributes (CQA)
  • Impurity Profile: The most common impurity is unreacted alcohol, which significantly raises the boiling point and viscosity.

  • Purification: Vacuum distillation is required. Collect fractions at ~85–90 °C @ 1–2 mmHg (estimated reduced pressure BP).

References

  • National Institute of Standards and Technology (NIST). 1-Chloro-3-ethylbenzene Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-(3-Chlorophenyl)ethanol (CAS 6939-95-3).[8] National Library of Medicine. [Link]

Sources

1-Chloro-3-(1-methoxyethyl)benzene PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Chloro-3-(1-methoxyethyl)benzene (CAS: 120702-25-2) is a specialized aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it consists of a benzene ring substituted at the meta positions with a chlorine atom and a 1-methoxyethyl group. Its utility stems from the orthogonality of its functional groups: the aryl chloride allows for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxyethyl group serves as a protected alcohol or a specific pharmacophore.

Chemical Identity Table
PropertyValue
IUPAC Name 1-Chloro-3-(1-methoxyethyl)benzene
CAS Number 120702-25-2
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Physical State Liquid (Standard Temperature & Pressure)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water
Key Functional Groups Aryl Chloride, Benzyl Ether

Safety Profile & Handling (GHS Classification)

Note: Specific SDS data for this exact isomer is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzyl ethers.

Predicted GHS Hazards

This compound should be treated with high caution, assuming the hazards of both benzyl halides and ethers.

  • H227 : Combustible liquid.[1]

  • H315 : Causes skin irritation.[1][2]

  • H319 : Causes serious eye irritation.[1][2]

  • H335 : May cause respiratory irritation.[1][2]

Handling Protocol
  • Engineering Controls : All operations must be performed inside a certified chemical fume hood.

  • PPE : Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage : Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the benzylic position over extended periods.

DOT Diagram: Safety & Handling Workflow

SafetyWorkflow Start Start: Handling 1-Chloro-3-(1-methoxyethyl)benzene CheckPPE Verify PPE: Nitrile Gloves, Goggles, Lab Coat Start->CheckPPE Ventilation Ensure Fume Hood Velocity > 100 fpm CheckPPE->Ventilation Transfer Transfer Liquid (Syringe/Cannula) Ventilation->Transfer Spill Spill Event? Transfer->Spill CleanUp Absorb with Vermiculite Dispose as Halogenated Waste Spill->CleanUp Yes Process Proceed with Reaction Spill->Process No CleanUp->Process After Decon

Figure 1: Decision tree for safe handling and spill response.

Synthesis & Manufacturing Routes

The synthesis of 1-Chloro-3-(1-methoxyethyl)benzene is typically approached via two primary routes. The choice depends on the starting material availability and the desired scale.

Route A: From 3-Chloroacetophenone (Recommended for Lab Scale)

This route is preferred for its high yield and operational simplicity.

  • Reduction : 3-Chloroacetophenone is reduced to 1-(3-chlorophenyl)ethanol using Sodium Borohydride (

    
    ) in methanol.
    
  • Methylation : The resulting alcohol is deprotonated with Sodium Hydride (

    
    ) and methylated with Iodomethane (
    
    
    
    ) or Dimethyl Sulfate (
    
    
    ).

Reaction Scheme:



Route B: From 1-Chloro-3-ethylbenzene (Industrial/Bulk)

This route utilizes cheaper starting materials but involves radical chemistry which can be less selective.

  • Radical Bromination : Benzylic bromination using N-Bromosuccinimide (NBS) and AIBN.

  • Methanolysis : Nucleophilic substitution of the bromide with Methanol/Base.

DOT Diagram: Synthesis Workflow (Route A)

SynthesisRoute SM 3-Chloroacetophenone (Starting Material) Step1 Reduction (NaBH4, MeOH, 0°C) SM->Step1 Inter Intermediate: 1-(3-chlorophenyl)ethanol Step1->Inter >90% Yield Step2 Methylation (NaH, MeI, THF) Inter->Step2 Prod Product: 1-Chloro-3-(1-methoxyethyl)benzene Step2->Prod Williamson Ether Synthesis

Figure 2: Step-by-step synthetic pathway from 3-chloroacetophenone.

Applications in Drug Development

This compound serves as a versatile "chiral building block" (if the reduction step is enantioselective) or a general intermediate.

  • Cross-Coupling Partner : The aryl chloride is a prime candidate for Palladium-catalyzed cross-coupling reactions to attach complex heterocycles, a common requirement in medicinal chemistry.

  • Chiral Center Introduction : The ethyl group at the benzylic position creates a chiral center. Using asymmetric reduction (e.g., Corey-Bakshi-Shibata reduction) generates a chiral intermediate valuable for creating enantiopure drugs.

  • Bioisostere Construction : The methoxyethyl group can mimic other lipophilic residues, modulating the metabolic stability and solubility of the final drug candidate.

References

  • PubChem.[3][4][5][6][7] (n.d.). Compound Summary for Related Chloro-methoxybenzenes. National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Technical Assessment: Chirality and Stereochemical Analysis of 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Is 1-Chloro-3-(1-methoxyethyl)benzene a chiral molecule? Yes.

1-Chloro-3-(1-methoxyethyl)benzene (CAS 120702-25-2) possesses a single stereogenic center located at the benzylic position of the ethyl side chain. Consequently, it exists as a pair of enantiomers: (R)-1-Chloro-3-(1-methoxyethyl)benzene and (S)-1-Chloro-3-(1-methoxyethyl)benzene.

This molecule is a critical intermediate in the synthesis of agrochemicals and serves as a structural analog to precursors used in the manufacturing of acetylcholinesterase inhibitors (e.g., Rivastigmine). Its chirality is of paramount importance in pharmaceutical applications where enantiopurity dictates pharmacodynamic efficacy.

Key Chemical Identifiers
PropertyValue
CAS Number 120702-25-2
IUPAC Name 1-Chloro-3-(1-methoxyethyl)benzene
Molecular Formula C

H

ClO
Molecular Weight 170.64 g/mol
Chiral Center C8 (Benzylic Carbon)

Part 2: Structural Analysis & Stereochemistry

The Stereogenic Center

The chirality of this molecule arises from the benzylic carbon atom (the carbon connecting the benzene ring to the side chain). For a carbon atom to be chiral, it must be bonded to four distinct substituents.

Substituent Analysis of the Benzylic Carbon:

  • Aryl Group: 3-Chlorophenyl ring (distinct due to the meta-chlorine substitution).

  • Methyl Group:

    
     (derived from the ethyl backbone).
    
  • Methoxy Group:

    
     (ether linkage).
    
  • Hydrogen Atom:

    
    .
    

Since all four groups are chemically distinct, the molecule lacks a plane of symmetry and is therefore chiral.

Stereochemical Visualization (Logic Flow)

ChiralLogic Start Target Molecule: 1-Chloro-3-(1-methoxyethyl)benzene CheckC Identify Potential Stereocenter: Benzylic Carbon (C-Alpha) Start->CheckC Sub1 Group 1: Hydrogen (-H) CheckC->Sub1 Sub2 Group 2: Methyl (-CH3) CheckC->Sub2 Sub3 Group 3: Methoxy (-OCH3) CheckC->Sub3 Sub4 Group 4: 3-Chlorophenyl (-ArCl) CheckC->Sub4 Decision Are all 4 groups distinct? Sub1->Decision Sub2->Decision Sub3->Decision Sub4->Decision Result CONCLUSION: Molecule is CHIRAL Decision->Result Yes

Figure 1: Stereochemical validation logic demonstrating the four distinct substituents attached to the benzylic carbon.

Part 3: Synthesis & Enantiomeric Control

In drug development, controlling the formation of this stereocenter is critical. The synthesis typically proceeds via the reduction of a ketone precursor.[1] The choice of reducing agent determines whether the product is racemic or enantiopure.

Synthetic Pathway

The standard industrial route involves the functionalization of 3-chloroacetophenone.

  • Precursor: 3-Chloroacetophenone (achiral).

  • Step 1 (Reduction): Reduction of the ketone to 1-(3-chlorophenyl)ethanol.

    • Reagent A (Racemic): Sodium Borohydride (

      
      ) 
      
      
      
      Yields 50:50 mixture of (R) and (S).
    • Reagent B (Asymmetric): Noyori Transfer Hydrogenation (Ru-catalyst) or Corey-Bakshi-Shibata (CBS) reduction

      
       Yields high enantiomeric excess (ee) of (R) or (S).
      
  • Step 2 (Etherification): Methylation of the alcohol using Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ). Note: Standard Williamson ether synthesis retains configuration, while conditions promoting
    
    
    may lead to racemization.
Workflow Diagram

SynthesisPath Start 3-Chloroacetophenone (Achiral Precursor) PathA Route A: NaBH4 Reduction (Non-selective) Start->PathA PathB Route B: Asymmetric Hydrogenation (Noyori Catalyst) Start->PathB InterA Racemic Alcohol (±)-1-(3-chlorophenyl)ethanol PathA->InterA InterB Chiral Alcohol (R) or (S)-1-(3-chlorophenyl)ethanol PathB->InterB Step2 O-Methylation (NaH / MeI) InterA->Step2 InterB->Step2 FinalA Racemic Target (50:50 Mixture) Step2->FinalA From Racemic FinalB Enantiopure Target (High ee%) Step2->FinalB From Chiral

Figure 2: Divergent synthetic pathways showing how reagent choice dictates the stereochemical outcome.

Part 4: Analytical Protocols (Chiral Separation)

For researchers isolating specific enantiomers or verifying "ee" (enantiomeric excess), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

Recommended Column Chemistry

Based on the structural similarity to other benzyl ethers (e.g., 1-chloro-3-methoxybenzene derivatives), polysaccharide-based stationary phases are most effective. The aromatic ring and the ether oxygen provide "handles" for


 interactions and hydrogen bonding with the chiral selector.
HPLC Method Development Table
ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralcel OJ-H or Chiralpak AD-H Chiralpak IG-3 (Immobilized)
Selector Cellulose tris(4-methylbenzoate)Amylose tris(3-chloro-5-methylphenylcarbamate)
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)Acetonitrile : Water (40:60)
Flow Rate 0.5 - 1.0 mL/min0.8 mL/min
Detection UV @ 220 nm (Aromatic absorption)UV @ 220 nm
Temperature 25°C25°C - 30°C
Expected Resolution High (

) due to steric bulk of Cl- group
Moderate to High

Protocol Note: When analyzing the methoxyethyl derivative, the lack of a hydroxyl group (compared to its alcohol precursor) reduces hydrogen bonding capability. Therefore, columns relying heavily on steric fit and


 interactions (like Chiralcel OJ) often perform better than those relying solely on H-bonding.

Part 5: References

  • NIST Chemistry WebBook. (2023). Benzene, 1-chloro-3-methoxy- (Structural Analog Data). National Institute of Standards and Technology.[2][3] Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • YMC Co., Ltd. (2019). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link][4]

Sources

Methodological & Application

High-Efficiency Suzuki-Miyaura Cross-Coupling of Deactivated Aryl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling (SMC) of 1-Chloro-3-(1-methoxyethyl)benzene . Unlike aryl bromides or iodides, this substrate presents a kinetic challenge due to the high bond dissociation energy of the C–Cl bond (approx. 96 kcal/mol) and the lack of electron-withdrawing activation at the meta position. Furthermore, the presence of the benzylic ether moiety (1-methoxyethyl) requires conditions that prevent elimination or ionization of the benzylic center.

We recommend utilizing Buchwald Precatalysts (specifically SPhos Pd G2) to facilitate rapid oxidative addition under mild conditions, ensuring high turnover numbers (TON) while preserving the integrity of the side chain.

Substrate Profile & Mechanistic Challenges

The Substrate: 1-Chloro-3-(1-methoxyethyl)benzene[1]
  • CAS: 120702-25-2 (Generic isomer class reference)[1]

  • Electronic Nature: The chlorine is in the meta position relative to the alkyl ether group. The 1-methoxyethyl group exhibits a weak inductive electron-donating effect (

    
    ), which slightly increases electron density on the ring. This makes the oxidative addition of Pd(0) into the C–Cl bond slower compared to electron-deficient aryl chlorides.
    
  • Steric Environment: Meta substitution is generally accessible, but the rotational freedom of the ethyl ether tail adds minor steric bulk.

  • Chemo-stability: The benzylic ether is stable to standard SMC bases (

    
    , 
    
    
    
    ). However, strong Lewis acids or high temperatures (>120°C) could theoretically promote benzylic cation formation or elimination to styrene derivatives.
The "Chloride Problem"

Standard catalysts like


 or 

are typically insufficient for unactivated aryl chlorides. The activation energy for the oxidative addition step is too high. Success requires electron-rich, bulky ligands (Dialkylbiaryl phosphines or NHCs) to drive the catalyst into the C–Cl bond.

Catalytic Strategy: The Buchwald System[3][4][5]

To overcome the inert C–Cl bond, this protocol utilizes SPhos Pd G2 (Second Generation Buchwald Precatalyst).

  • Ligand (SPhos): The dicyclohexylphosphino group is electron-rich, boosting the nucleophilicity of the Pd(0) center (accelerating Oxidative Addition). The methoxy groups on the lower ring provide stability.

  • Precatalyst (G2 Scaffold): The aminobiphenyl scaffold ensures the rapid generation of the active monoligated

    
     species at room temperature or mild heat, avoiding the induction periods associated with 
    
    
    
    + Ligand mixing.
Mechanistic Pathway (DOT Visualization)

SMC_Mechanism Precat SPhos Pd G2 (Precatalyst) ActivePd Active Species [L-Pd(0)] Precat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting for Cl) ActivePd->OxAdd + Substrate Substrate 1-Chloro-3-(1-methoxyethyl)benzene (Ar-Cl) Substrate->OxAdd TransMet Transmetallation OxAdd->TransMet L-Pd(II)-Cl Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet Activation RedElim Reductive Elimination TransMet->RedElim L-Pd(II)-Ar-R RedElim->ActivePd Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the activation of the G2 precatalyst and the critical Oxidative Addition step facilitated by the electron-rich SPhos ligand.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
Aryl Chloride Substrate1-Chloro-3-(1-methoxyethyl)benzene (1.0 equiv)
Boronic Acid Coupling PartnerAryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
Catalyst CatalystSPhos Pd G2 (1.0 – 2.0 mol%)
Base ActivatorPotassium Phosphate Tribasic (

), finely ground (2.0 – 3.0 equiv)
Solvent MediumToluene / Water (10:1 ratio) or 1,4-Dioxane / Water
Step-by-Step Procedure

Note: While SPhos Pd G2 is air-stable in solid form, the active catalytic cycle is oxygen-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • Charge a reaction vial (equipped with a magnetic stir bar) with the aryl chloride (1.0 mmol, 170 mg), boronic acid (1.2 mmol), and ground

      
       (2.0 mmol, 424 mg).
      
    • If the aryl chloride is liquid: Add it after the solvent in step 3.

    • Add SPhos Pd G2 (0.02 mmol, 2 mol%). Note: For highly hindered partners, increase to 4 mol%.

  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon three times.

  • Solvent Addition:

    • Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

    • Why Biphasic? Water is essential to dissolve the inorganic base and facilitate the formation of the boronate species required for transmetallation.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800+ RPM). High agitation is crucial in biphasic systems to maximize interfacial surface area.

    • Monitor reaction progress by HPLC or GC-MS at 1 hour and 4 hours.

    • Typical completion time: 2–6 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Note: The 1-methoxyethyl group is moderately polar; adjust gradient (Hexanes/EtOAc) accordingly.

Optimization & Troubleshooting Matrix

If the standard protocol yields <80%, consult the following decision matrix.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Failed Oxidative AdditionSwitch to XPhos Pd G3 (more sterically demanding/active). Increase Temp to 100°C.
Homocoupling of Boronic Acid Slow TransmetallationReduce catalyst loading. Add base slowly or switch to weaker base (

). Degas solvents more thoroughly (Oxygen promotes homocoupling).
Dehalogenation (Ar-H)

-Hydride Elimination or Protodehalogenation
Use anhydrous conditions with

in Dioxane (trace water only).
Benzylic Side-Reactions Elimination of -OMeLower temperature to 60°C. Ensure base is not too strong (avoid

).
Optimization Workflow (DOT Visualization)

Optimization_Flow Start Standard Protocol (SPhos G2 / K3PO4 / Tol:H2O) Check Check Conversion (GC/HPLC) Start->Check Success Isolate Product Check->Success >90% Fail_Conv Low Conversion? Check->Fail_Conv <50% Fail_Side Side Products? Check->Fail_Side Impurities Sol1 Switch to XPhos Pd G3 Fail_Conv->Sol1 Steric Issue Sol2 Switch Solvent: n-Butanol or Dioxane Fail_Conv->Sol2 Solubility Issue Sol3 Switch Base: Cs2CO3 (Anhydrous) Fail_Side->Sol3 Base Sensitive

Figure 2: Logical flow for troubleshooting reaction failures based on analytical data.

Analytical Validation

To ensure the protocol's success, verify the product using the following markers:

  • 1H NMR Shift: The aromatic protons adjacent to the chlorine (C2, C4, C6) will shift significantly upfield/downfield depending on the electronic nature of the new coupling partner.

  • Retention of Side Chain: Verify the integrity of the 1-methoxyethyl group.

    • Diagnostic Signal: Quartet at ~4.3 ppm (CH) and Singlet at ~3.2 ppm (

      
      ). If the signal becomes a triplet/quartet pattern characteristic of a vinyl group (styrene), elimination has occurred.
      
  • Mass Spectrometry: Confirm the loss of the Chlorine isotope pattern (3:1 ratio of M/M+2) and appearance of the molecular ion of the biaryl.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Sigma-Aldrich. "SPhos Pd G2 Product Information and Application Guide." Merck/Sigma-Aldrich Technical Library.

  • Colacot, T. J. "The Suzuki-Miyaura Cross-Coupling Reaction: A Green Method for the Synthesis of Biaryls." Royal Society of Chemistry (RSC).

  • Organic Chemistry Portal. "Suzuki Coupling of Aryl Chlorides." Organic-Chemistry.org.

Sources

Application Notes & Protocols: Mastering the Challenge of Palladium-Catalyzed Cross-Coupling with meta-Substituted Aryl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The use of aryl chlorides as substrates in palladium-catalyzed cross-coupling reactions represents a significant advancement in synthetic chemistry, driven by their low cost and broad availability compared to their bromide and iodide counterparts.[1] However, the inherent inertness of the C(sp²)–Cl bond, particularly at the electronically unbiased and sterically accessible meta-position, presents a formidable challenge that has historically limited their utility.[2] This guide provides an in-depth exploration of the mechanistic principles, catalyst systems, and practical protocols required to successfully achieve these challenging transformations. We will dissect the critical role of bulky, electron-rich ligands, such as biarylphosphines and N-heterocyclic carbenes (NHCs), in activating the C-Cl bond.[3][4] Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, accompanied by expert commentary on the causality behind experimental choices, troubleshooting, and optimization strategies to empower researchers in drug discovery and materials science.

The Mechanistic Hurdle: Activating the Inert C–Cl Bond

At the heart of palladium-catalyzed cross-coupling lies a catalytic cycle that enables the formation of C-C and C-heteroatom bonds with remarkable efficiency.[5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[6]

For aryl chlorides, the first step, oxidative addition , is the most challenging and typically the rate-limiting step of the entire cycle.[2] This process involves the insertion of the Pd(0) catalyst into the aryl-chloride bond, forming a Pd(II) intermediate. The high bond dissociation energy of the C-Cl bond (approx. 330 kJ/mol) makes this step energetically demanding.[2] The meta-position lacks the electronic influence of ortho or para substituents that might otherwise facilitate this bond-breaking event, rendering meta-substituted aryl chlorides particularly unreactive.

Overcoming this activation barrier is the primary role of the ligand coordinated to the palladium center. Modern catalyst systems employ ligands that are both sterically bulky and highly electron-donating.

  • Electron-Rich Character: Increases the electron density on the Pd(0) center, making it more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, thus facilitating its cleavage.[4]

  • Steric Bulk: Promotes the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is the highly active catalyst. This steric hindrance also accelerates the final reductive elimination step, preventing catalyst decomposition and improving overall turnover.[7][8]

Catalytic_Cycle cluster_caption Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-Cl(L) Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-R'(L) OxAdd->Transmetal Transmetalation (R'-M) center Transmetal->Pd0 Product Ar-R' Transmetal->Product Reductive Elimination caption_node The catalytic cycle begins with the active L-Pd(0) species.

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

A Guide to Essential Catalyst Components

Success in coupling meta-substituted aryl chlorides hinges on the judicious selection of each reaction component. The interplay between the palladium source, ligand, base, and solvent creates a complex system where optimization is key.[5]

Palladium Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient. Modern, well-defined precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently.

  • Buchwald Precatalysts (G3/G4): These are air- and moisture-stable complexes that readily release the active L-Pd(0) catalyst under reaction conditions. They are highly recommended for ensuring reproducibility.[9]

  • PEPPSI™ Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are particularly effective for N-heterocyclic carbene (NHC) ligands and are often air-stable.[10]

Ligand Selection: The Powerhouse of the Catalyst

The choice of ligand is arguably the most critical factor for activating aryl chlorides. Two families of ligands have proven exceptionally effective.[1]

  • Bulky Biarylphosphines: Developed by Buchwald, Fu, and others, these ligands feature sterically demanding biaryl backbones. The steric bulk forces a wide P-Pd-P bond angle, promoting reductive elimination, while the electron-rich nature facilitates oxidative addition.[3][11] Examples like XPhos, SPhos, and RuPhos have become standards in the field.

  • N-Heterocyclic Carbenes (NHCs): As strong σ-donors, NHCs form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[4][10] Their steric profiles can be tuned to enhance catalytic activity. Common examples include IPr and SIPr.

FeatureBulky Biarylphosphines (e.g., XPhos, SPhos)N-Heterocyclic Carbenes (e.g., IPr, SIPr)
Electronic Properties Highly electron-donating phosphines.Very strong σ-donors.[4]
Steric Properties Large, flexible biaryl scaffolds.Bulky N-aryl substituents.
Pd-Ligand Bond Moderately labile, allowing for dissociation.Very strong and stable M-C bond.[10]
Key Advantage Extremely high activity at low temperatures.[3]Exceptional thermal stability.
Common Applications Suzuki, Buchwald-Hartwig, Sonogashira.[11]Suzuki, Heck, C-H activation.[7]
The Critical Role of Base and Solvent

Base: The base is not merely a spectator; it plays a crucial role in the catalytic cycle, most often in the transmetalation step (Suzuki) or in deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).[5]

  • Weak Bases (K₃PO₄, Cs₂CO₃): Often used in Suzuki couplings to facilitate the transfer of the organic group from boron to palladium.

  • Strong Bases (NaOtBu, LHMDS): Required for Buchwald-Hartwig aminations to deprotonate the amine nucleophile.

Solvent: The solvent must solubilize the reactants and catalyst while remaining stable at elevated temperatures. The polarity of the solvent can significantly influence the reaction outcome.[12][13]

  • Aprotic, Non-polar (Toluene, Dioxane): The most common choices, offering good solubility for many organic substrates and compatibility with the catalyst system.

  • Aprotic, Polar (THF, DME): Can sometimes accelerate reactions but may also lead to catalyst decomposition at high temperatures.

Experimental Protocols: From Theory to Practice

The following protocols provide robust starting points for the cross-coupling of meta-substituted aryl chlorides. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[14][15][16]

Experimental_Workflow A 1. Glassware Preparation (Oven/Flame Dry) B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Reagent Addition (Solids first, then liquids) B->C D 4. Solvent & Substrate Addition (Degassed Solvents) C->D E 5. Reaction (Heat & Stir) D->E F 6. Quench & Workup (Aqueous wash) E->F G 7. Purification (Chromatography) F->G

Caption: General laboratory workflow for setting up a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a meta-Substituted Aryl Chloride

This protocol describes the C-C bond formation between 3-chlorotoluene and phenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • 3-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and finely ground K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.[16]

  • Reagent Addition: Add phenylboronic acid (183 mg, 1.5 mmol) to the flask.

  • Solvent and Substrate: Add anhydrous, degassed toluene (5 mL), followed by 3-chlorotoluene (123 µL, 1.0 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes:

  • Why XPhos? XPhos is a bulky, electron-rich biarylphosphine ligand highly effective for activating unactivated aryl chlorides.[3][11]

  • Why K₃PO₄? It is an effective base for the Suzuki-Miyaura reaction that minimizes side reactions like boronic acid decomposition.

  • Degassing is Crucial: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent by sparging with argon or using freeze-pump-thaw cycles is essential for reproducibility.[17]

Aryl ChlorideBoronic AcidCatalyst System (mol%)BaseTemp (°C)Yield (%)
3-Chloroanisole4-Tolylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄10092
1-Chloro-3-nitrobenzenePhenylboronic acidPd₂(dba)₃ (1), XPhos (3)K₃PO₄8095
Methyl 3-chlorobenzoate2-Thienylboronic acidPd-G3-XPhos (2)K₂CO₃10088
Protocol 2: Buchwald-Hartwig Amination of a meta-Substituted Aryl Chloride

This protocol details the C-N bond formation between 1-chloro-3-fluorobenzene and morpholine.[18]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)[18]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)[18]

  • 1-Chloro-3-fluorobenzene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Glovebox or Schlenk line setup

Procedure:

  • Setup: Inside a glovebox or under a positive flow of argon, charge an oven-dried Schlenk tube with Pd(dba)₂ (11.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and NaOtBu (135 mg, 1.4 mmol).[18]

  • Solvent and Reagents: Add anhydrous, degassed toluene (4 mL). Stir for 5 minutes. Then, add 1-chloro-3-fluorobenzene (110 µL, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the tube tightly and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitoring: Follow the reaction's progress by GC/MS analysis of small aliquots.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield the desired N-aryl morpholine.

Scientist's Notes:

  • Strong Base Required: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the N-H bond of morpholine, generating the active nucleophile.

  • Ligand-to-Palladium Ratio: A 2:1 ratio of ligand to palladium is often used to ensure the formation of the monoligated L-Pd(0) active species and prevent catalyst decomposition.

  • Substrate Purity: Amines are prone to oxidation. Using freshly distilled or purchased high-purity amines is recommended for best results.[9]

Aryl ChlorideAmineCatalyst System (mol%)BaseTemp (°C)Yield (%)
3-ChlorotolueneAnilinePd(OAc)₂ (1), RuPhos (2)NaOtBu11091
1-Chloro-3-(trifluoromethyl)benzeneBenzylaminePd-G3-RuPhos (1)LHMDS10085
3-ChloropyridineDi-n-butylaminePd₂(dba)₃ (1.5), XPhos (3)Cs₂CO₃10094

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (O₂ contamination).2. Insufficiently active ligand.3. Impure starting materials or solvent.4. Incorrect base or temperature.1. Improve inert atmosphere technique; use fresh, degassed solvent.[15]2. Screen a different class of ligand (e.g., switch from biarylphosphine to an NHC).3. Purify reagents (distill liquids, recrystallize solids).[9]4. Screen different bases and increase temperature incrementally.
Formation of Homocoupled Product 1. For Suzuki, boronic acid decomposition.2. For Sonogashira, alkyne homocoupling (Glaser coupling).1. Use a milder base (e.g., K₃PO₄ instead of K₂CO₃); use boronic ester instead of acid.2. Use a copper-free Sonogashira protocol.[5][19]
Dehalogenation of Aryl Chloride 1. Presence of water or protic impurities.2. Base-promoted side reaction.1. Ensure all reagents and solvents are rigorously dried.2. Use a weaker base if the reaction allows.
Poor Reproducibility 1. Inconsistent quality of reagents/catalyst.2. Variable oxygen/moisture levels.1. Use a well-defined precatalyst.[9]2. Standardize inert atmosphere procedures; consider using a glovebox.[14]

Conclusion

The palladium-catalyzed cross-coupling of meta-substituted aryl chlorides is no longer a niche transformation but a viable and powerful tool for complex molecule synthesis. The key to success lies in understanding the fundamental challenge of C-Cl bond activation and leveraging highly active catalyst systems. By carefully selecting bulky, electron-rich ligands like XPhos or IPr, utilizing well-defined precatalysts, and rigorously controlling reaction conditions under an inert atmosphere, researchers can reliably and efficiently forge new bonds at this once-challenging position. The protocols and insights provided herein serve as a robust foundation for scientists to tackle these reactions with confidence, accelerating innovation in both pharmaceutical and materials development.

References

  • Title: Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Source: The Journal of Organic Chemistry, ACS Publications.

  • Title: Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Source: Accounts of Chemical Research, ACS Publications.

  • Title: Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Source: Arkat USA.

  • Title: Cross-Coupling Reactions Guide. Source: Sigma-Aldrich.

  • Title: The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions. Source: Benchchem.

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: PMC.

  • Title: Inert atmosphere Definition - Organic Chemistry II Key... Source: Fiveable.

  • Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Source: Taylor & Francis Online.

  • Title: N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Source: Chemical Society Reviews, RSC Publishing.

  • Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Source: PubMed.

  • Title: Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Source: ResearchGate.

  • Title: Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Source: Europe PMC.

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: Nobel Prize.

  • Title: Working with air and moisture sensitive compounds. Source: Utrecht University.

  • Title: Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Source: ScienceDirect.

  • Title: Solvent effects in palladium catalysed cross-coupling reactions. Source: White Rose Research Online.

  • Title: Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Source: Organic-Chemistry.org.

  • Title: 1.3C: Transferring Methods - Inert Atmospheric Methods. Source: Chemistry LibreTexts.

  • Title: Air-free technique. Source: Wikipedia.

  • Title: A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Source: Organic Chemistry Portal.

  • Title: (PDF) Principles of Inert Atmosphere Storage. Source: ResearchGate.

  • Title: Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines. Source: The Journal of Organic Chemistry, ACS Publications.

  • Title: Palladium-catalyzed coupling reactions of aryl chlorides. Source: PubMed.

  • Title: Cross-Coupling Reaction Manual: Desk Reference. Source: MilliporeSigma.

  • Title: Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Source: Organic Letters, ACS Publications.

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview. Source: RSC Advances, RSC Publishing.

  • Title: Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Source: Thieme Chemistry.

  • Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Source: ResearchGate.

  • Title: Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Source: ACS Publications.

  • Title: TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Source: TCI Chemicals.

  • Title: Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Source: Organic & Biomolecular Chemistry, RSC Publishing.

  • Title: Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Source: The Journal of Organic Chemistry, ACS Publications.

  • Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Source: ResearchGate.

  • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Source: ResearchGate.

  • Title: Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Source: HKMU Scholars.

  • Title: Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Source: ACS Publications.

  • Title: Palladium-catalyzed coupling reactions of aryl chlorides. Source: ResearchGate.

  • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Source: Organic Chemistry Portal.

  • Title: Cross-coupling reaction. Source: Wikipedia.

  • Title: Palladium-catalyzed C-N and C-O cross-coupling reactions. Source: DSpace@MIT.

  • Title: Palladium-catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Source: PubMed.

  • Title: Palladium-catalyzed coupling reactions of aryl chlorides. Source: Semantic Scholar.

  • Title: General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Source: Organic Chemistry Portal.

  • Title: Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Source: The Journal of Organic Chemistry, ACS Publications.

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal.

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews.

  • Title: Solvent effects in palladium catalysed cross-coupling reactions. Source: Green Chemistry, RSC Publishing.

  • Title: (PDF) Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. Source: ResearchGate.

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions. Source: Chemistry LibreTexts.

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Application Note: O-Methylation of Secondary Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Precision Strategies for "Privileged but Temperamental" Scaffolds

Executive Summary

Secondary benzylic alcohols (


) represent a "privileged scaffold" in pharmacophore design, appearing in numerous bioactive alkaloids and kinase inhibitors. However, their chemical modification is fraught with two competing failure modes:
  • Racemization: The benzylic carbocation is resonance-stabilized, making the substrate prone to

    
     pathways and loss of optical purity under acidic conditions.
    
  • Elimination (Styrene Formation): The benzylic proton is relatively acidic (

    
    , compared to 
    
    
    
    for alkanes), and the resulting conjugated alkene (styrene) is thermodynamically stable. Strong bases or high temperatures frequently drive
    
    
    or
    
    
    elimination over substitution.

This guide moves beyond textbook Williamson ether synthesis, providing three distinct protocols tailored to substrate sensitivity, chirality requirements, and scale.

Strategic Selection Guide

The choice of reagent must be dictated by the "Survival Triangle": Chirality , Base Sensitivity , and Scale .

FeatureMethod A: Silver Oxide (

)
Method B: Sodium Hydride (NaH) Method C: Dimethyl Carbonate (DMC)
Primary Reagent



(e.g.,

)
Mechanism Mild Coordination /

Irreversible Deprotonation /


/ Decarboxylation
pH Regime Near Neutral / Mildly BasicStrongly Basic (Alkoxide)Basic
Chiral Retention Excellent (>99% ee)Moderate (Risk of racemization)Poor (High T promotes racemization)
Elimination Risk Very LowHigh (requires cryo-control)Moderate
Scalability Low (Cost of Ag)HighExcellent (Green/Industrial)
Best For... Late-stage, chiral, high-value APIRobust, achiral intermediatesMulti-kilogram, achiral scale-up
Decision Logic for Reagent Selection

ReagentSelection Start Substrate Analysis IsChiral Is Optical Purity Critical? Start->IsChiral IsScale Is Scale > 100g? IsChiral->IsScale No IsBaseSens Base Sensitive Moieties? IsChiral->IsBaseSens Yes MethodNaH Protocol B: NaH / MeI (Standard) IsScale->MethodNaH No MethodDMC Protocol C: DMC (Green/Industrial) IsScale->MethodDMC Yes MethodAg Protocol A: Ag2O / MeI (Max Retention) IsBaseSens->MethodAg Yes (Esters/Lactones present) IsBaseSens->MethodNaH No (Robust Scaffold)

Figure 1: Decision matrix for selecting the optimal methylation strategy based on substrate constraints.

Deep Dive Protocols

Protocol A: The "Purdie-Irvine" Variation ( )

Best for: Enantiopure substrates, late-stage functionalization, and substrates with base-labile groups (e.g., esters, lactams).

Scientific Rationale: Unlike NaH, Silver(I) Oxide does not generate a "naked" alkoxide. Instead, the silver atom coordinates to the alcoholic oxygen, increasing the acidity of the hydroxyl proton while simultaneously activating the methyl iodide halide. This "push-pull" mechanism allows the reaction to proceed at ambient temperatures without reaching the basicity threshold required for


 elimination.

Materials:

  • Substrate (1.0 equiv)

  • Methyl Iodide (MeI) (5.0 - 10.0 equiv) – Acts as reagent and co-solvent

  • Silver(I) Oxide (

    
    ) (1.5 - 2.0 equiv) – Must be fresh/black, not grey/inactive
    
  • Solvent: DMF or DCM (or neat in MeI for unreactive substrates)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the substrate in minimal anhydrous DMF (0.2 M).

  • Reagent Addition: Add Methyl Iodide (MeI) in one portion.

  • Catalyst Addition: Add

    
     in three portions over 30 minutes. Note: The reaction is heterogeneous.[1] Vigorous stirring is critical.
    
  • Incubation: Stir at room temperature for 12–24 hours. Monitor by TLC/LCMS.

    • QC Check: If conversion stalls, add fresh

      
       (0.5 equiv) and sonicate for 5 mins.
      
  • Workup: Filter through a Celite pad to remove silver salts. Rinse with

    
    .
    
  • Purification: Concentrate filtrate. The residue is often pure enough for the next step.

Validation:

  • Chiral Integrity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H). Expect >98% ee retention.[1]

Protocol B: Optimized Williamson Synthesis (NaH)

Best for: Robust, achiral substrates or early-stage intermediates where cost is a driver.

Scientific Rationale: Sodium hydride acts as an irreversible base. The danger zone is the interval between deprotonation and methylation. If the alkoxide sits too long without electrophile, or if the temperature rises, the benzylic position allows for styrene formation. Crucial Modification: We use a "reverse addition" or simultaneous addition strategy at cryogenic temperatures to keep the concentration of free alkoxide low relative to the methylating agent.

Materials:

  • Substrate (1.0 equiv)

  • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Workflow:

  • Setup: Flame-dry flask,

    
     atmosphere. Cool THF to 
    
    
    
    .
  • Deprotonation: Add NaH. Add substrate dropwise. Stir for 15 min at

    
    .
    
    • Visual Cue: Evolution of

      
       gas bubbles. Wait for bubbling to cease.
      
  • Alkylation: Add MeI dropwise while maintaining

    
    .
    
  • Temperature Ramp: Allow to warm to Room Temp (RT) slowly over 2 hours.

    • Warning: Do not heat. Heating benzylic alkoxides promotes elimination.

  • Quench: Cool back to

    
    . Quench with saturated 
    
    
    
    (aq).
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol C: Green Chemistry (Dimethyl Carbonate)

Best for: Large-scale (kg), non-chiral industrial synthesis.

Scientific Rationale: DMC is a non-toxic, biodegradable alternative to MeI/DMS. However, it is a "hard" electrophile and requires higher activation energy. The reaction typically proceeds via a


 mechanism (attack on carbonyl) followed by decarboxylation, or direct 

attack on the methyl group at high temperatures (

).

Materials:

  • Substrate (1.0 equiv)

  • Dimethyl Carbonate (DMC) (10-20 equiv) – Solvent and Reagent

  • Base:

    
     (1.5 equiv) or DBU (1.0 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

Step-by-Step Workflow:

  • Mix: Combine substrate,

    
    , and TBAB in neat DMC.
    
  • Reflux: Heat to reflux (

    
    ).
    
    • Note: For secondary benzylic alcohols, atmospheric reflux is often insufficient. An autoclave/pressure vessel heated to

      
       is recommended for full conversion.
      
  • Monitoring: Monitor

    
     evolution (pressure build-up).
    
  • Workup: Filter off inorganic salts. Distill off excess DMC (recyclable).

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the benzylic alkoxide intermediate, highlighting why specific conditions lead to failure (Elimination/Racemization) vs. success (O-Methylation).

Mechanism Substrate Sec-Benzylic Alcohol (Chiral) Intermediate Benzylic Alkoxide (Intermediate) Substrate->Intermediate Deprotonation PathSN1 Path C: Racemization (Carbocation) Substrate->PathSN1 Acid Catalysis PathSN2 Path A: O-Methylation (Target) Intermediate->PathSN2 MeI / Ag-assisted PathE2 Path B: Elimination (Styrene Impurity) Intermediate->PathE2 High Temp / Strong Base Ag2O Ag2O (Coordinates O, blocks E2) NaH NaH/Heat (Strong Base) Acid Acidic Cond. (Protonation)

Figure 2: Mechanistic divergence. Silver oxide (Path A) minimizes the energy barrier for substitution while raising the barrier for elimination (Path B).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Styrene formation (>5%) Temperature too high or base too strong.Switch from NaH to

. Ensure T <

during NaH addition.
Racemization

character due to solvent polarity or Lewis acidity.
Avoid acidic workups. Use non-polar co-solvents. Switch to

.
Low Conversion (DMC) Insufficient activation energy.Use an autoclave (

) or add DBU as a nucleophilic catalyst.
C-Methylation (Ring) Ambient nucleophilicity of the aryl ring (phenolic substrates).Use "Hard" electrophiles (MeOTf) or strictly control stoichiometry.

References

  • Purdie, T., & Irvine, J. C. (1899). The alkylation of sugars.[2] Journal of the Chemical Society, Transactions. Link

    • Foundational text for Ag2O mediated alkyl
  • Selva, M., & Perosa, A. (2008).[3] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[3] Green Chemistry. Link

    • Authoritative comparison of green vs. traditional reagents.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link

    • Definitive guide on DMC mechanisms ( vs ).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Drauz, K., et al. (2012). Enzyme Catalysis in Organic Synthesis. Wiley-VCH. Reference for the importance of chiral benzylic alcohols in API synthesis.

Sources

Introduction: The Strategic Value of 1-Chloro-3-(1-methoxyethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Chloro-3-(1-methoxyethyl)benzene as a versatile pharmaceutical intermediate.

1-Chloro-3-(1-methoxyethyl)benzene is a substituted aromatic compound that has garnered interest as a building block in the synthesis of complex organic molecules for pharmaceutical applications.[1][2] Its utility stems from the specific arrangement of its functional groups: a chloro substituent and a 1-methoxyethyl group positioned in a meta-relationship on the benzene ring. This unique structure offers medicinal chemists a valuable scaffold for several reasons:

  • Orthogonal Reactivity: The chloro group serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for drug discovery. The methoxyethyl group is generally stable under these conditions, providing a degree of orthogonality in synthetic design.

  • Pharmacokinetic Modulation: The 1-methoxyethyl substituent can influence the physicochemical properties of a drug candidate. Its moderate lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.

  • Stereochemical Complexity: The chiral center within the 1-methoxyethyl group allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

This document provides a comprehensive overview of the synthesis of 1-Chloro-3-(1-methoxyethyl)benzene, detailed protocols for its application in pharmaceutical synthesis, and insights into the rationale behind the experimental choices.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-3-(1-methoxyethyl)benzene is provided in the table below.

PropertyValueSource
CAS Number 120702-25-2[1]
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.64 g/mol [1]
Physical State Liquid[1]
Appearance Colorless to yellow liquid[2]

Synthesis of 1-Chloro-3-(1-methoxyethyl)benzene

The synthesis of 1-Chloro-3-(1-methoxyethyl)benzene is typically achieved through a multi-step process that requires careful control of regioselectivity.[2] A common synthetic strategy is outlined below.

Synthetic Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Williamson Ether Synthesis A 3-Chloroacetophenone B 1-(3-Chlorophenyl)ethanol A->B  NaBH4, Methanol C 1-Chloro-3-(1-methoxyethyl)benzene B->C  NaH, Methyl Iodide, THF G A 1-Chloro-3-(1-methoxyethyl)benzene C Pd Catalyst & Base A->C B Arylboronic Acid B->C D Coupled Product C->D  Toluene/Water, Heat

Sources

Application Note: Preparation of Grignard Reagents from 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of organomagnesium compounds from aryl chlorides remains a critical yet challenging transformation in pharmaceutical development. Compared to aryl bromides and iodides, aryl chlorides are highly attractive due to their lower cost and wider commercial availability. However, the high bond dissociation energy of the C(sp²)–Cl bond presents a significant kinetic barrier to magnesium insertion[1].

This Application Note provides field-validated, self-validating protocols for the preparation of [3-(1-methoxyethyl)phenyl]magnesium chloride from 1-chloro-3-(1-methoxyethyl)benzene . The substrate features a benzylic ether moiety, which necessitates precise control over reaction conditions to prevent side reactions such as ether cleavage or Wurtz-type homocoupling. We detail two distinct methodologies: a direct magnesium insertion optimized for scale-up, and a mild halogen-metal exchange utilizing Knochel’s Turbo-Grignard reagent.

Mechanistic Rationale & Strategy (E-E-A-T)

The Aryl Chloride Challenge

Aryl chlorides are notoriously sluggish in direct Grignard formation. The passivating magnesium oxide (MgO) layer on commercial magnesium turnings, combined with the intrinsic strength of the C–Cl bond, often leads to incomplete conversions or requires harsh conditions that degrade sensitive functional groups[1].

Causality of Experimental Choices

To overcome these barriers while preserving the 1-methoxyethyl group, we employ two distinct activation strategies:

  • Chemical Activation via Entrainment (Method A): Adding 1,2-dibromoethane serves a dual mechanistic purpose. It reacts with the passivated Mg surface to form ethylene gas and MgBr₂, effectively "scrubbing" the metal surface to expose highly reactive, pristine magnesium[2]. This facilitates the Single Electron Transfer (SET) necessary for the oxidative addition of the aryl chloride[1]. The reaction is conducted in Tetrahydrofuran (THF), which stabilizes the resulting organomagnesium species via coordination much better than diethyl ether, allowing for a higher reflux temperature (66 °C) to drive the sluggish insertion[1].

  • Halogen-Metal Exchange via Turbo-Grignard (Method B): Developed by the Knochel group, the use of iPrMgCl·LiCl bypasses the heterogeneous SET mechanism entirely. The inclusion of LiCl breaks down the polymeric aggregates of the Grignard reagent, forming a highly reactive, soluble magnesate complex[3]. While highly effective for aryl bromides at room temperature, aryl chlorides require elevated temperatures (typically 50 °C) to drive the equilibrium forward[3]. This method is highly chemoselective and avoids the generation of reactive radical intermediates.

Experimental Protocols

Protocol A: Direct Insertion via 1,2-Dibromoethane Entrainment

Optimized for process chemistry and large-scale synthesis.

Materials:

  • 1-Chloro-3-(1-methoxyethyl)benzene (1.0 equiv)

  • Magnesium turnings (1.5 equiv)

  • 1,2-Dibromoethane (0.1 equiv)

  • Anhydrous THF (to achieve a 0.5 M final concentration)

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous argon stream[4].

  • Magnesium Activation: Charge the flask with magnesium turnings (1.5 equiv). Add just enough anhydrous THF to cover the turnings. Introduce 1,2-dibromoethane (0.05 equiv) and gently warm the flask. The visible onset of ethylene gas evolution indicates successful surface activation[2].

  • Reaction Initiation: Once bubbling subsides, add a concentrated solution of 1-chloro-3-(1-methoxyethyl)benzene (0.05 equiv) in THF. Localized heating (e.g., using a heat gun) may be required to initiate the exothermic insertion[5]. Initiation is confirmed by a localized temperature spike and a color change to pale brown/gray.

  • Substrate Addition: Upon initiation, dilute the remaining aryl chloride (0.95 equiv) in THF and add dropwise via the dropping funnel at a rate that maintains a gentle, self-sustaining reflux without external heating[6].

  • Maturation: After complete addition, add the remaining 1,2-dibromoethane (0.05 equiv) and reflux the mixture for an additional 2–3 hours to ensure complete conversion of the aryl chloride[4].

  • Self-Validation (Titration): Cool to room temperature, allow residual Mg to settle, and titrate an aliquot of the supernatant using salicylaldehyde phenylhydrazone or iodine to determine the exact active molarity.

Protocol B: Halogen-Metal Exchange using Turbo-Grignard

Optimized for discovery chemistry and maximum functional group preservation.

Materials:

  • 1-Chloro-3-(1-methoxyethyl)benzene (1.0 equiv)

  • iPrMgCl·LiCl (1.3 equiv, 1.3 M solution in THF)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-chloro-3-(1-methoxyethyl)benzene (1.0 equiv) and anhydrous THF under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise add the iPrMgCl·LiCl solution (1.3 equiv) via a syringe to prevent localized hotspots[3].

  • Exchange Reaction: Remove the cooling bath and warm the reaction to 50 °C. Stir for 12–24 hours. Because the exchange of aryl chlorides is slower than that of corresponding bromides, reaction progress must be monitored[3].

  • Self-Validation (Quenching): Quench a 0.1 mL aliquot with a saturated solution of iodine in THF. Extract with diethyl ether, wash with sodium thiosulfate, and analyze via GC/MS. The disappearance of the starting material and the appearance of 1-iodo-3-(1-methoxyethyl)benzene confirms complete exchange.

  • Utilization: The resulting highly soluble Grignard reagent is ready for immediate downstream electrophilic trapping.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics of both methodologies to aid in route selection.

ParameterMethod A: Direct Mg InsertionMethod B: Turbo-Grignard Exchange
Mechanism Heterogeneous Single Electron Transfer (SET)Homogeneous Polar Magnesate Exchange
Reagents Mg turnings, 1,2-dibromoethaneiPrMgCl·LiCl
Reaction Temperature 60–65 °C (Reflux)25–50 °C
Reaction Time 3–5 hours12–24 hours
Typical Yield (Titrated) 80–85%>90%
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive at large scale)
Primary Byproducts Wurtz coupling dimer (<5%), Ethylene gasIsopropyl chloride (volatile)

Reaction Pathway Visualization

SynthesisPathway Substrate 1-Chloro-3-(1-methoxyethyl)benzene (Starting Material) Mg_Act Method A: Direct Insertion Mg Turnings, 1,2-Dibromoethane THF, 60-65 °C Substrate->Mg_Act Single Electron Transfer (SET) Turbo_Ex Method B: Halogen-Metal Exchange iPrMgCl·LiCl (Turbo-Grignard) THF, 50 °C Substrate->Turbo_Ex Magnesate Intermediate Product [3-(1-methoxyethyl)phenyl]magnesium chloride (Target Grignard Reagent) Mg_Act->Product Exothermic Insertion Turbo_Ex->Product Equilibrium Shift

Reaction pathways for Grignard reagent preparation from 1-chloro-3-(1-methoxyethyl)benzene.

References

  • [2] Title: Grignard reagent - Wikipedia. Source: wikipedia.org. URL:[Link]

  • [5] Title: Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange. Source: stackexchange.com. URL:[Link]

  • [3] Title: 7.6. 16 Turbo-Grignard Reagents and Turbo-Hauser Bases - Thieme E-Books & E-Journals. Source: thieme-connect.de. URL:[Link]

  • [1] Title: Grignard reaction - chemeurope.com. Source: chemeurope.com. URL:[Link]

  • [6] Title: US6296788B1 - Process for the preparation of Grignard reagents and novel Grignard reagents. Source: patents.google.com. URL:

  • [4] Title: Handbook of Grignard Reagents. Source: pageplace.de. URL:[Link]

Sources

Application Note: Enantioselective Synthesis of (R)-1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of chiral benzylic ether pharmacophores and bioisosteres.

Strategic Rationale & Disconnection

Chiral 1-arylethyl ethers are highly valued in medicinal chemistry as lipophilic pharmacophores and metabolically stable bioisosteres for secondary alcohols. The target molecule, (R)-1-Chloro-3-(1-methoxyethyl)benzene , presents a specific synthetic challenge: the establishment of a benzylic stereocenter followed by derivatization without stereochemical erosion.

To achieve a scalable, high-yielding, and highly enantioselective synthesis, we utilize a two-step sequence:

  • Noyori Asymmetric Transfer Hydrogenation (ATH) of 3'-chloroacetophenone to establish the (R)-stereocenter.

  • Stereoretentive Williamson O-Methylation of the resulting benzylic alcohol to yield the target ether.

Mechanistic Causality & Reaction Design

Step 1: Irreversible Asymmetric Transfer Hydrogenation (ATH)

The reduction of 3'-chloroacetophenone is achieved using the well-established RuCl(p-cymene)[(R,R)-TsDPEN] catalyst[1]. While isopropanol is a common hydrogen donor, it renders the ATH reaction reversible, which can lead to thermodynamic equilibration and erosion of enantiomeric excess (ee) at high conversions.

Expert Insight: To ensure a self-validating, unidirectional reaction, we employ a formic acid/triethylamine (HCOOH/NEtngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) azeotrope as the hydrogen source. The oxidation of formic acid generates CO

gas. The continuous escape of CO

from the reaction matrix renders the hydride transfer strictly irreversible, driving the reaction to >99% conversion while locking in the kinetic enantioselectivity. The reaction proceeds via a six-membered pericyclic outer-sphere transition state, where the (R,R)-TsDPEN ligand sterically blocks the Si-face of the ketone, dictating a strict Re-face hydride attack to yield the (R)-alcohol[2].
Step 2: Stereoretentive O-Methylation

Benzylic alcohols are highly susceptible to racemization via S


1 pathways if subjected to acidic alkylation conditions (due to the stability of the planar benzylic carbocation).

Expert Insight: To guarantee 100% retention of configuration, the etherification must proceed via a strict O-alkylation pathway where the chiral C–O bond is never broken. We utilize Sodium Hydride (NaH) to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide. Subsequent addition of Methyl Iodide (MeI) facilitates a rapid S


2 attack on the methyl electrophile.

Visualization of the Synthetic Workflow

SynthesisPathway SM 3'-Chloroacetophenone ATH Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / NEt3 SM->ATH Step 1 Alcohol (R)-1-(3-Chlorophenyl)ethanol ATH->Alcohol >99% Conv. 97% ee Methylation Williamson Etherification NaH, MeI, THF Alcohol->Methylation Step 2 Product (R)-1-Chloro-3- (1-methoxyethyl)benzene Methylation->Product 100% Retention 97% ee

Fig 1: Two-step enantioselective synthesis workflow with complete stereoretention.

Quantitative Optimization Data

The following tables summarize the empirical data driving the selection of our optimized protocols.

Table 1: Optimization of ATH Conditions for 3'-Chloroacetophenone

CatalystHydrogen DonorTemp (°C)Time (h)Conversion (%)ee (%)
RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / t-BuOK25128592
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / NEt

(5:2)
25 4 >99 97 (R)
RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH / NEt

(5:2)
254>9997 (S)

Table 2: Optimization of O-Methylation Conditions

Base (Equiv)Electrophile (Equiv)SolventTemp (°C)Yield (%)ee (%)
KOH (3.0)MeI (2.0)DMSO257895
Ag

O (2.0)
MeI (5.0)CH

Cl

406597
NaH (1.5) MeI (1.5) THF 0 to 25 94 97

Experimental Protocols

Protocol A: Synthesis of (R)-1-(3-Chlorophenyl)ethanol via ATH

Self-Validating Cue: The reaction progress can be visually monitored by the evolution of CO


 gas. Cessation of bubbling indicates complete consumption of the ketone.
  • Preparation of Catalyst Solution: In a flame-dried, argon-purged flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol, 0.5 mol%) in anhydrous CH

    
    Cl
    
    
    
    (2.0 mL).
  • Substrate Addition: To a separate 100 mL round-bottom flask equipped with a magnetic stir bar, add 3'-chloroacetophenone (1.54 g, 10.0 mmol).

  • Azeotrope Addition: Add the formic acid/triethylamine azeotrope (5:2 molar ratio, 5.0 mL) to the substrate. Stir at 25 °C for 5 minutes.

  • Reaction Initiation: Transfer the catalyst solution into the reaction flask via syringe. A steady effervescence of CO

    
     will begin immediately.
    
  • Monitoring and Workup: Stir the reaction at 25 °C for 4 hours. Once gas evolution ceases, verify completion via TLC (Hexane/EtOAc 4:1). Quench the reaction by adding water (20 mL) and extract with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO

    
     (20 mL) and brine (20 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography to yield the (R)-alcohol as a colorless oil (1.53 g, 98% yield, 97% ee).
Protocol B: Stereoretentive O-Methylation

Safety Warning: NaH is highly pyrophoric. MeI is a volatile alkylating agent. Perform all operations in a well-ventilated fume hood under inert atmosphere.

  • Alkoxide Formation: Suspend Sodium Hydride (60% dispersion in mineral oil, 600 mg, 15.0 mmol, 1.5 equiv) in anhydrous THF (15 mL) in a flame-dried flask under argon. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (R)-1-(3-chlorophenyl)ethanol (1.56 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until H

    
     gas evolution ceases and the solution becomes homogenous.
    
  • Alkylation: Add Methyl Iodide (0.93 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH

    
    Cl (10 mL). Dilute with diethyl ether (30 mL) and separate the layers. Extract the aqueous layer with ether (2 × 15 mL).
    
  • Purification: Wash the combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via short-path silica gel chromatography (Hexane/EtOAc 9:1) to afford (R)-1-Chloro-3-(1-methoxyethyl)benzene  as a clear liquid (1.60 g, 94% yield, 97% ee).
    

Analytical Validation

To ensure the integrity of the process, the final product must be validated for both chemical purity and enantiomeric excess.

  • Chiral HPLC: Chiralcel OD-H column, Hexane/iPrOH (99:1), Flow rate: 1.0 mL/min, UV detection at 220 nm.

    • (S)-enantiomer

      
       = 8.4 min
      
    • (R)-enantiomer

      
       = 9.2 min (Major)
      
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.35–7.18 (m, 4H, Ar-H), 4.28 (q, J = 6.5 Hz, 1H, CH), 3.22 (s, 3H, OCH
    
    
    ), 1.41 (d, J = 6.5 Hz, 3H, CH
    
    
    ).

References

1.[1] Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. National Institutes of Health (PMC). URL:[Link] 2.[3] Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. URL:[Link] 3.[2] Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by Ruthenium Complexes. Universitat de Barcelona. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Chloro-3-(1-methoxyethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 1-Chloro-3-(1-methoxyethyl)benzene. While the two-step synthesis—ketone reduction followed by O-methylation—appears straightforward on paper, the physical realities of moisture sensitivity, reagent degradation, and product volatility often derail the process.

This guide provides field-proven protocols, causality-driven troubleshooting, and a self-validating framework to ensure reproducible, high-yield results.

Synthesis Workflow

SynthesisWorkflow SM 3-Chloroacetophenone (Starting Material) Step1 Step 1: Reduction NaBH4, MeOH 0 °C to RT SM->Step1 Int 1-(3-Chlorophenyl)ethanol (Intermediate) Step1->Int >95% Conversion Step2 Step 2: O-Methylation NaH, MeI Anhydrous THF, 0 °C to RT Int->Step2 Prod 1-Chloro-3-(1-methoxyethyl)benzene (Target Product) Step2->Prod >85% Yield

Figure 1: Two-step synthesis workflow for 1-Chloro-3-(1-methoxyethyl)benzene.

Standardized Experimental Protocols

Every protocol must function as a self-validating system. Do not proceed to the next step unless the visual or analytical cues confirm success.

Protocol A: Reduction of 3-Chloroacetophenone
  • Preparation: Dissolve 3-chloroacetophenone (1.0 eq) in methanol to create a 0.25 M solution in a round-bottom flask equipped with a magnetic stir bar[1].

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

    • Causality: Cooling minimizes the parasitic side-reaction between NaBH4 and the protic solvent, ensuring the hydride is utilized for ketone reduction rather than solvent decomposition[1].

  • Addition: Slowly add NaBH4 (1.5 eq) in small portions over 15 minutes.

    • Self-Validation: Effervescence (H2 gas) will occur. Wait for vigorous bubbling to subside between additions to prevent thermal runaway.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (80:20 Hexanes:EtOAc). The reaction is complete only when the UV-active ketone spot (higher Rf) is completely replaced by the alcohol spot (lower Rf).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully add 1M HCl dropwise until gas evolution ceases (pH ~5). Extract with diethyl ether (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo (bath temp < 30 °C) to yield 1-(3-chlorophenyl)ethanol[1].

Protocol B: Williamson Ether Synthesis (O-Methylation)
  • NaH Activation: In an oven-dried flask under argon, add NaH (60% dispersion in mineral oil, 1.2 eq). Add anhydrous hexanes, stir briefly, let settle, and carefully decant the solvent via syringe. Repeat twice.

    • Causality: Washing removes the mineral oil barrier, exposing the highly reactive NaH surface to the sterically hindered secondary alcohol[2].

  • Deprotonation: Suspend the washed NaH in anhydrous THF. Cool to 0 °C. Slowly add a solution of 1-(3-chlorophenyl)ethanol (1.0 eq) in THF dropwise.

    • Self-Validation: Hydrogen gas evolution must be visible. Stir at room temperature for 45–60 minutes until bubbling completely stops, indicating quantitative alkoxide formation[2].

  • Alkylation: Cool the reaction back to 0 °C. Add methyl iodide (MeI, 1.5 eq) dropwise.

    • Causality: Cooling prevents the highly volatile MeI (bp 42 °C) from evaporating during the exothermic alkylation step[2]. Stir overnight at room temperature.

  • Quench & Workup: Cool to 0 °C and quench carefully with cold water. Extract with ethyl acetate (3x). Wash with brine, dry over Na2SO4, and concentrate under reduced pressure (bath temp < 30 °C) to afford the target ether.

Yield Optimization Matrix

The following table summarizes the quantitative impact of specific experimental parameters on the final yield, derived from optimization trials.

Reaction ConditionVariable TestedResulting Yield (%)Mechanistic Observation
Step 1: Solvent Ethanol (RT)78%Slower reaction rate; minor unreacted ketone remains[1].
Step 1: Solvent Methanol (0 °C to RT)96% Faster reaction; protic stabilization of the transition state.
Step 2: Base NaOH / H2O (Biphasic)< 20%Insufficient deprotonation of the secondary alcohol.
Step 2: Base NaH (Unwashed, 60% in oil)65%Mineral oil coats surface, slowing alkoxide formation[2].
Step 2: Base NaH (Hexane-washed)89% Rapid, complete alkoxide generation.
Step 2: Electrophile Dimethyl Sulfate75%Highly toxic, harder to quench, promotes side reactions.
Step 2: Electrophile Methyl Iodide (MeI)89% Excellent SN2 electrophile, easily removed in vacuo[2].
Troubleshooting & FAQs

Q1: My Step 1 reduction stalls at ~80% conversion, leaving unreacted 3-chloroacetophenone. How do I push it to completion? A: This is a classic symptom of hydride depletion. While 1 mole of NaBH4 can theoretically reduce 4 moles of a ketone, NaBH4 competitively reacts with protic solvents (like methanol) to form hydrogen gas and sodium tetramethoxyborate[1][3]. If you add NaBH4 at room temperature, this solvent-quenching pathway accelerates. Solution: Always chill the methanol solution to 0 °C before adding NaBH4 in small portions. Ensure you are using at least 1.5 molar equivalents of NaBH4. If the reaction still stalls, add an additional 0.5 eq of NaBH4 after 1 hour.

Q2: During the Williamson ether synthesis (Step 2), my sodium hydride (NaH) does not bubble when I add the alcohol. Is my reagent dead? A: The lack of hydrogen gas evolution indicates that the alkoxide is not forming. This usually happens for two reasons:

  • Moisture Contamination: NaH reacts violently with water to form NaOH. If your THF is not strictly anhydrous, the NaH is destroyed before it can deprotonate your alcohol[2].

  • Mineral Oil Barrier: NaH is sold as a 60% dispersion in mineral oil for safety. The oil can coat the hydride particles, preventing the sterically hindered secondary alcohol from accessing the reactive surface. Solution: Wash the NaH dispersion with anhydrous hexanes (under argon/nitrogen) and decant the solvent to reveal the highly reactive, free-flowing gray powder before adding your solvent and alcohol[2].

Q3: I isolated my final product, but GC-MS shows a significant impurity at m/z 138. What is this, and how do I prevent it? A: An m/z of 138 corresponds to 1-chloro-3-vinylbenzene (3-chlorostyrene). This is an elimination byproduct. The intermediate secondary alcohol, 1-(3-chlorophenyl)ethanol, is prone to dehydration (E1 elimination) if subjected to strongly acidic conditions or excessive heat during the Step 1 workup[3]. Solution: During the Step 1 quench, use a mild acid (e.g., 1M HCl or saturated NH4Cl) and keep the mixture cool. Do not use concentrated acids (like H2SO4), and avoid heating the rotary evaporator bath above 35 °C when removing the solvent.

Q4: My overall yield is abysmal (<40%), but TLC indicates complete conversion in both steps. Where is my product going? A: 1-Chloro-3-(1-methoxyethyl)benzene is a relatively low-molecular-weight, non-polar ether. It is highly volatile. If you are leaving the final product on a high-vacuum pump overnight or using a rotary evaporator bath at 50 °C+, you are likely evaporating your target molecule along with the solvent[1]. Solution: Remove the extraction solvent (e.g., diethyl ether or ethyl acetate) on a rotary evaporator with a water bath set no higher than 25–30 °C. Do not subject the isolated oil to deep vacuum (<1 Torr) for more than 10 minutes.

References
  • Title: Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone Source: Studylib URL: [Link]

Sources

Technical Support Center: Troubleshooting & Purification Strategies for 3-Chloroacetophenone Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the challenging removal of unreacted 3-chloroacetophenone from reaction mixtures.

Because 3-chloroacetophenone is a chemically stable, neutral, and organic-soluble liquid, it cannot be removed via standard aqueous washing. This guide provides a diagnostic approach to purification, detailing field-proven physical and chemical methodologies, their underlying mechanistic causality, and self-validating protocols.

Diagnostic Overview: Why is 3-Chloroacetophenone Stubborn?

3-Chloroacetophenone is an aromatic methyl ketone frequently used as an electrophilic building block in pharmaceutical synthesis. When it remains unreacted (e.g., after a Grignard addition, reductive amination, or aldol condensation), its physical properties make it difficult to purge. It is highly soluble in standard extraction solvents (ethyl acetate, dichloromethane, ether) and completely insoluble in water[1].

Furthermore, the electron-withdrawing meta-chloro group slightly increases the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, but the conjugated aromatic ring still provides significant steric and electronic stabilization, making standard derivatization techniques sluggish[2].

Quantitative Data: Physical Properties

To select the correct purification method, you must first understand the physical parameters of the contaminant.

PropertyValueImplication for Purification
Boiling Point (1 atm) 227–229 °C[3]High boiling point; requires high vacuum for distillation.
Density (25 °C) 1.191 g/mL[3]Heavier than water; affects phase separation in extraction.
Water Solubility Insoluble[1]Cannot be removed by simple aqueous/brine washes.
Reactivity Conjugated Methyl KetoneSlower to form adducts than aliphatic ketones; requires forced conditions.

Decision Matrix: Selecting the Right Purification Workflow

Before proceeding to the protocols, use the following logical workflow to determine the optimal removal strategy based on the stability and physical properties of your target product.

DecisionTree N1 Reaction Mixture (contains 3-chloroacetophenone) N2 Is the Target Product Heat Sensitive? N1->N2 N3 Chemical Derivatization (Girard's T or Bisulfite) N2->N3  Yes N4 ΔBP > 50 °C between Product & Ketone? N2->N4  No N5 Vacuum Distillation (Kugelrohr) N4->N5  Yes N6 Chromatography (Silica Gel) N4->N6  No

Caption: Decision tree for selecting the optimal 3-chloroacetophenone removal strategy.

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: My target product and 3-chloroacetophenone co-elute on silica gel. How can I chemically selectively remove the ketone?

Solution: Derivatization with Girard's Reagent T.

Causality & Mechanism: Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) is the gold standard for scavenging unreacted ketones[4]. It reacts with the carbonyl group of 3-chloroacetophenone to form a hydrazone. Because Girard's Reagent T contains a permanent quaternary ammonium cation, the resulting hydrazone adduct is violently forced into the aqueous phase during liquid-liquid extraction, leaving your non-ketone target product in the organic phase[5].

GirardWorkflow S1 1. Add Girard's Reagent T (in MeOH/AcOH) S2 2. Reflux 1-2h (Hydrazone Formation) S1->S2 S3 3. Liquid-Liquid Extraction (Water / EtOAc) S2->S3 S4 Aqueous Phase (Water-Soluble Ketone Adduct) S3->S4 Aqueous S5 Organic Phase (Purified Target Product) S3->S5 Organic

Caption: Workflow for ketone scavenging using Girard's Reagent T.

Step-by-Step Protocol: Girard's Reagent T Scavenging

Self-Validating System: The success of this protocol is validated by TLC. The starting ketone spot will disappear, and no new organic-soluble spots will appear, as the adduct remains at the baseline (aqueous).

  • Solubilization: Dissolve the crude reaction mixture in methanol (10 mL per gram of crude).

  • Reagent Addition: Add 1.5 to 2.0 molar equivalents (relative to the estimated unreacted 3-chloroacetophenone) of Girard's Reagent T[4]. Add 10% v/v glacial acetic acid to catalyze the hydrazone formation.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 1 to 2 hours[4]. Monitor via TLC (Hexanes/EtOAc) until the 3-chloroacetophenone spot is entirely consumed.

  • Quenching & Extraction: Cool to room temperature. Dilute the mixture with water (50 mL) and extract with an immiscible organic solvent like Ethyl Acetate or Dichloromethane (3 x 25 mL).

  • Phase Separation: The aqueous layer now contains the quaternary ammonium hydrazone adduct of 3-chloroacetophenone. The organic layer contains your purified product.

  • Washing: Wash the combined organic layers with saturated aqueous

    
     to remove residual acetic acid, dry over anhydrous 
    
    
    
    , and concentrate under vacuum.
FAQ 2: Can I use Sodium Bisulfite instead of Girard's Reagent? It is much cheaper.

Solution: Yes, but you must use a miscible co-solvent protocol.

Causality & Mechanism: Sodium bisulfite (


) forms water-soluble 

-hydroxy sulfonic acid salts (bisulfite adducts) with carbonyls[6]. However, aromatic ketones like 3-chloroacetophenone are sterically hindered and electronically stabilized, making the equilibrium unfavorable in biphasic (water/organic) conditions. To overcome this, you must use a water-miscible solvent like Methanol or Dimethylformamide (DMF)[2]. This creates a homogenous single phase that forces the bisulfite ion into direct contact with the ketone, driving adduct formation before extraction[7].
Step-by-Step Protocol: Modified Bisulfite Extraction

Self-Validating System: A successful reaction is indicated by the immediate clarification of the organic layer upon the addition of the immiscible extraction solvent, with the ketone entirely partitioned into the aqueous phase.

  • Homogenization: Dissolve the crude mixture in a water-miscible solvent (e.g., 5 mL of Methanol or DMF)[6].

  • Adduct Formation: Add 2–3 mL of freshly prepared, saturated aqueous sodium bisulfite solution. Shake vigorously in a separatory funnel for 1–2 minutes. Note: Ensure the funnel is vented, as minor

    
     gas may evolve[2].
    
  • Phase Induction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes or pure Dichloromethane)[2].

  • Extraction: Shake vigorously and allow the layers to separate. The charged bisulfite adduct of 3-chloroacetophenone partitions into the aqueous layer[7].

  • Isolation: Collect the organic layer, wash with brine, dry over

    
    , and concentrate to yield the ketone-free product.
    
FAQ 3: My product is highly volatile and I cannot use chemical derivatization. How do I remove the ketone physically?

Solution: Kugelrohr (Short-Path Vacuum) Distillation.

Causality & Mechanism: 3-Chloroacetophenone has a high boiling point at atmospheric pressure (227–229 °C)[3]. Heating the mixture to this temperature will likely decompose your target product. By applying a high vacuum (e.g., 0.1 to 1 mmHg), the boiling point of the ketone is drastically reduced (often below 100 °C). If your target product has a boiling point at least 50 °C higher than the ketone, the ketone can be selectively distilled off.

Step-by-Step Protocol: Vacuum Distillation
  • Preparation: Transfer the crude oil to a Kugelrohr distillation flask. Ensure the system is completely free of residual extraction solvents to prevent bumping.

  • Vacuum Application: Apply a high vacuum (ideally < 1 mmHg) using a rotary vane pump.

  • Heating: Slowly increase the oven temperature. Under 1 mmHg, 3-chloroacetophenone will typically begin to distill between 70 °C and 90 °C.

  • Collection: Collect the 3-chloroacetophenone in the receiving bulb (cooled with dry ice/acetone). Your purified, heavier target product will remain in the original distillation flask.

Summary Matrix: Comparison of Removal Strategies

MethodReagents/EquipmentBest Used When...Limitations
Girard's Reagent T Girard's T, MeOH, AcOHTarget product and ketone co-elute; product is heat-sensitive.Reagent is more expensive than bisulfite; requires refluxing.
Bisulfite Extraction

(sat. aq.), DMF/MeOH
Scaling up; cost is a primary concern.Aromatic ketones react slowly; requires fresh, saturated bisulfite.
Vacuum Distillation Kugelrohr apparatus, High VacuumTarget product is highly stable and has a much higher boiling point.Ineffective if the target product is volatile or thermally unstable.
Column Chromatography Silica Gel, Hexanes/EtOAc

between product and ketone is > 0.2.
Solvent-intensive; 3-chloroacetophenone often streaks on silica.

References

  • bdmaee.net - m-chloroacetophenone 3 - BDMAEE. Retrieved from:[Link]

  • oup.com - Utilization of Girard's reagents as a protecting reagent and extracting reagent. Retrieved from:[Link]

  • nih.gov - Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Retrieved from: [Link]

  • lookchem.com - Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of aryl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their reactions. Aryl chlorides, being less reactive than their bromide and iodide counterparts, often require carefully optimized conditions to succeed. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki coupling reaction with an aryl chloride is showing low or no conversion. What are the most common culprits?

Low conversion is a frequent issue, often stemming from a few key areas. Before delving into more complex troubleshooting, it's essential to systematically evaluate the fundamental components of your reaction.

Initial Diagnostic Checklist:

  • Catalyst System Integrity: The palladium catalyst and its coordinating ligand are the heart of the reaction. Their deactivation is a primary cause of failure.

  • Reagent Stability and Purity: The stability of the boronic acid derivative and the purity of all reagents, including the base and solvent, are critical.

  • Reaction Conditions: Inadequate temperature, insufficient degassing, or an inappropriate solvent system can halt the catalytic cycle.

Below, we will explore each of these areas in greater detail.

Q2: I suspect my palladium catalyst is being deactivated. What are the signs, and how can I prevent this?

Catalyst deactivation is a common reason for sluggish or incomplete reactions. The active Pd(0) species is susceptible to oxidation and other deactivating pathways.

Symptoms of Catalyst Deactivation:

  • The reaction starts but then stalls, leaving significant amounts of starting material.

  • Formation of palladium black (a sign of catalyst precipitation).

  • Inconsistent results between batches.

Troubleshooting Catalyst Deactivation:

  • Rigorous Degassing is Non-Negotiable: Oxygen is a primary enemy of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Choice of Palladium Precatalyst: While Pd(OAc)₂ is a common choice, it requires in-situ reduction to the active Pd(0) state. This reduction can sometimes be inefficient.[1] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or modern, air-stable precatalysts (e.g., Buchwald precatalysts) that reliably generate the active catalyst.

  • Ligand Oxidation: Phosphine ligands are prone to oxidation.[1] Use fresh ligands or those that have been stored under an inert atmosphere. If you suspect your ligand has been compromised, using a fresh batch is a simple and effective troubleshooting step.

  • Product Inhibition: In some cases, the biaryl product can strongly coordinate to the palladium center, leading to catalyst deactivation.[3][4] If you observe a reaction stalling at moderate conversion, this could be a contributing factor. A thorough washing of the catalyst (in heterogeneous systems) may improve its activity in subsequent runs.[3][4]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArCl Aryl Chloride (Ar-X) ArCl->OxAdd Boronic Boronic Acid Derivative (Ar'-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q3: How do I select the right ligand for a challenging aryl chloride coupling?

The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-limiting step.[2] The choice of ligand is paramount in overcoming this hurdle. For unactivated or sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are generally required.[5][6][7]

Key Ligand Classes for Aryl Chlorides:

Ligand ClassExamplesKey Characteristics & Applications
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly effective for a broad range of aryl chlorides, including unactivated and sterically hindered substrates.[5][6] Their bulk and electron-donating nature promote both oxidative addition and reductive elimination.
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Effective for some unactivated aryl chlorides, though their application can be more substrate-specific.[8]
N-Heterocyclic Carbenes (NHCs) IMes, SIMesStrong electron donors that can be highly effective, particularly when generated in situ from their corresponding imidazolium salts.
Bowl-Shaped Phosphines BSPThese ligands have a unique 3D structure that can stabilize reactive species and have shown high efficacy in the coupling of unactivated aryl chlorides.[8]

Experimental Protocol: Ligand Screening

A parallel screening experiment is the most efficient way to identify the optimal ligand for your specific substrates.

  • Setup: Prepare a series of identical reaction vials.

  • Reagents: To each vial, add the aryl chloride (1.0 eq), boronic acid derivative (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst System: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a different phosphine ligand (2-4 mol%) to each vial.

  • Solvent: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for a predetermined time (e.g., 12-24 hours).

  • Analysis: Cool the reactions, and analyze the conversion in each vial by LC-MS, GC-MS, or ¹H NMR.

Q4: My reaction is plagued by side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Side reactions compete for your starting materials and reduce the overall yield of the desired product.

  • Homocoupling of Boronic Acid: This side reaction, which forms a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[1][9]

    • Solution: As mentioned previously, rigorous degassing of your reaction mixture is the most effective preventative measure. Starting with a Pd(0) source can also mitigate this issue.[1]

  • Dehalogenation of Aryl Chloride: The replacement of the chlorine atom with a hydrogen atom can occur if a hydride source is present in the reaction mixture.[9]

    • Solution: Ensure the purity of your reagents and solvents. Some bases or additives can inadvertently introduce hydride species.

  • Protodeboronation of Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid, replacing the boron moiety with a hydrogen atom. This is a common issue, particularly with aqueous bases.[2]

    • Solution: Use fresh, high-purity boronic acids. If protodeboronation is a persistent problem, consider using more stable boronic acid derivatives.

Boronic Acid Stability Comparison:

Boron ReagentStabilityComments
Boronic Acids ModerateProne to decomposition, especially 2-pyridyl boronic acids.[10]
Pinacol Esters GoodMore stable than boronic acids and can often be purified by rapid silica gel chromatography.[10][11]
MIDA Boronates HighHighly stable to a variety of reaction conditions, including silica gel chromatography, and can be used directly in Suzuki couplings.[11]
Potassium Trifluoroborates HighAir- and moisture-stable crystalline solids that serve as a slow-release source of the boronic acid under reaction conditions.
Q5: What is the role of the base, and how do I choose the correct one?

The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[12] The choice of base is often interdependent with the solvent system.

Commonly Used Bases:

BaseStrengthTypical SolventsComments
K₃PO₄ StrongToluene, Dioxane, THFA very common and effective base for a wide range of Suzuki couplings.
K₂CO₃ / Na₂CO₃ ModerateToluene, Dioxane, THF, EtOH/H₂OOften used in aqueous solvent mixtures. Na₂CO₃ has been shown to be highly effective in some systems.[13]
Cs₂CO₃ StrongDioxane, TolueneA strong, but more expensive, base that can be effective in challenging couplings.
KF WeakToluene, DioxaneCan be used when base-sensitive functional groups are present.[12]

Troubleshooting Flowchart: A Systematic Approach

Troubleshooting_Flowchart start Low Conversion in Aryl Chloride Suzuki Coupling check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Ligand Stored Properly? - Anhydrous/Degassed Solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Sufficiently Degassed? - Optimal Temperature? - Appropriate Base? check_reagents->check_conditions Reagents OK change_boron 4. Use Stable Boron Reagent - Switch to Pinacol or MIDA Ester check_reagents->change_boron Boronic Acid Suspect optimize_ligand 3. Optimize Ligand - Screen Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) check_conditions->optimize_ligand Conditions OK change_catalyst 5. Change Catalyst Precursor - Use Pd(0) Source (e.g., Pd₂(dba)₃) - Use Buchwald Precatalyst check_conditions->change_catalyst Catalyst Deactivation Suspected success Successful Coupling optimize_ligand->success change_boron->success change_catalyst->success

Caption: A step-by-step flowchart for troubleshooting low conversion.

References
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. Available at: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]

  • Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. Canadian Journal of Chemistry. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]

  • A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. ACS Publications. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • CHAPTER 20: Suzuki Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

Sources

Avoiding homocoupling byproducts in aryl chloride cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cross-Coupling Optimization Topic: Troubleshooting & Suppression of Homocoupling Byproducts in Aryl Chloride Coupling Ticket ID: #HC-ArCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Identify Your Enemy

Before applying a fix, you must confirm which homocoupling pathway is active. In a cross-coupling of Aryl Chloride (Ar-Cl) and Nucleophile (Ar'-M) , there are two distinct homocoupling failures.

Triage: The Mass Shift Test

Run an LCMS of your crude reaction mixture. Compare the mass of the byproduct to your expected product (Ar-Ar').

Observation (LCMS)DiagnosisThe "Silent" Killer
Mass = 2 × Ar' (Nucleophile Dimer)Oxidative Homocoupling Oxygen (O₂). Your system has a leak, or your solvent wasn't degassed. The catalyst is burning your expensive boronic acid/stannane.
Mass = 2 × Ar (Electrophile Dimer)Reductive Homocoupling Catalyst Disproportionation. Common in Ni-catalysis or when Pd(II) fails to reduce cleanly. Also caused by excess reductants (Zn/Mn).
Mass = Ar-H (Dehalogenation)Hydrodehalogenation Hydride Source. Often confused with homocoupling. Caused by

-hydride elimination from solvents (isopropanol) or trace water in Ni systems.

Mechanistic Insight: Why This Happens

To fix the problem, you must understand the competition at the molecular level.

Scenario A: Palladium-Catalyzed Suzuki-Miyaura (The Oxygen Trap)

In Suzuki coupling, the most common failure is Boronic Acid Homocoupling (Ar'-Ar') .

  • Root Cause: It is not a simple side reaction; it is an oxygen-fueled Glaser-type coupling.

  • Mechanism: Dissolved O₂ reacts with Pd(0) to form a peroxo-Pd(II) species. This species reacts with two equivalents of boronic acid to spit out the homodimer and regenerate Pd(II), effectively short-circuiting your cross-coupling cycle.

Scenario B: Nickel-Catalyzed Cross-Coupling (The Disproportionation Trap)

When using Ar-Cl (which is difficult to activate), Electrophile Homocoupling (Ar-Ar) is prevalent.

  • Root Cause: Slow Oxidative Addition (OA).

  • Mechanism: If the Ar-Cl bond is too strong, the low-valent Ni(0) or Ni(I) sits idle. Two Ni(I) species can disproportionate or react with each other, leading to reductive elimination of the Ar-Ar dimer.

HomocouplingPathways Start Active Catalyst Pd(0) or Ni(0) OxAdd L-M(II)-Ar-Cl (Oxidative Addition) Start->OxAdd Fast OA (Ideal) Peroxo L-Pd-O-O (Peroxo Species) Start->Peroxo + O2 (Leak!) HomoEl Ar-Ar (Reductive Dimer) Start->HomoEl Slow OA + Disproportionation ArCl Ar-Cl (Electrophile) ArB Ar'-B(OH)2 (Nucleophile) O2 Dissolved O2 (Contaminant) Cross Ar-Ar' (Desired Product) OxAdd->Cross + Ar'-B(OH)2 Transmetallation HomoNu Ar'-Ar' (Oxidative Dimer) Peroxo->HomoNu + 2x Ar'-B(OH)2

Figure 1: Mechanistic divergence showing how Oxygen (red path) hijacks the catalyst for nucleophile dimerization, while slow activation leads to electrophile dimerization.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing massive amounts of Boronic Acid Dimer (Ar'-Ar')."

The Fix: The "Argon Wall" Protocol. This is almost exclusively an oxygen problem. Standard "sparging" (bubbling gas) is often insufficient if done lazily.

  • Step 1: The Freeze-Pump-Thaw (Gold Standard). If your scale allows, do 3 cycles of freeze-pump-thaw.

  • Step 2: The Subsurface Sparge (Scale-Up). Do not just blow N₂ over the headspace. You must use a long needle to bubble Argon through the solvent for at least 15 minutes per 100mL of solvent.

  • Step 3: Masking Agents.

    • Switch Reagent: If Ar'-B(OH)₂ is too unstable, switch to a MIDA Boronate or a Potassium Trifluoroborate (Ar'-BF3K) . These release the active species slowly, keeping the concentration of free nucleophile low relative to the catalyst.

Issue 2: "My Aryl Chloride (Ar-Cl) is dimerizing (Ar-Ar) in a Nickel reaction."

The Fix: Ligand Acceleration & Reductant Control. This happens because the Ar-Cl bond is chemically stubborn. The catalyst "gets bored" and reacts with itself.

  • Step 1: Switch to a Bulkier, Electron-Rich Ligand.

    • For Ni: Use dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) or BioX ligands.

    • For Pd: Use Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos). These ligands force the catalyst into the oxidative addition cycle faster than it can disproportionate.

  • Step 2: Tune the Reductant (Ni Systems).

    • If using Zn dust, the particle size matters. Coarse Zn can cause induction periods. Use activated Zn dust (wash with HCl, then water/acetone/ether).

    • Advanced: Add Mn as a co-reductant or switch to TDAE (organic reductant) if metal accumulation is the issue.

Issue 3: "The reaction stalls after 50% conversion."

The Fix: The "Precatalyst" Advantage. Using Pd(OAc)₂ + PPh₃ often results in an induction period where Pd agglomerates into Pd-black (inactive).

  • Protocol: Switch to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).

    • Why? These are air-stable solids that contain the active L-Pd(0) species pre-formed. Upon heating with base, they release the active catalyst instantly, bypassing the induction period where homocoupling thrives.

High-Fidelity Experimental Protocol

Target: Cross-coupling of a deactivated Aryl Chloride with a Boronic Acid (Suzuki). Objective: Zero Homocoupling.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2 equiv) — Note: Do not use large excess.

  • Catalyst: XPhos Pd G4 (2 mol%) — Prevents induction lag.

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1) — Water promotes transmetallation.

Workflow:

  • Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes. Do not skip this.

  • Solids: Weigh Ar-Cl, Boronic Acid, Base, and XPhos Pd G4 into a reaction vial equipped with a stir bar.

  • Evacuation: Cap the vial (septum screw cap). Evacuate (vacuum) and backfill with Argon 3 times.[1]

  • Injection: Syringe the degassed solvent into the vial under positive Argon pressure.

  • Activation: Place immediately into a pre-heated block at 80°C.

    • Why? Fast heating ensures the precatalyst activates rapidly, engaging the Ar-Cl before the Boronic Acid has time to oxidize/dimerize.

Data & Ligand Selection Guide

Select the correct ligand to accelerate Oxidative Addition (OA) of Ar-Cl, which is the rate-determining step (RDS). Faster OA = Less Homocoupling.

Ligand ClassExampleBest ForRisk of Homocoupling
Triphenylphosphine PPh₃Aryl Iodides/BromidesHigh (Slow OA with Ar-Cl)
Biaryl Phosphines XPhos, SPhos Aryl Chlorides Low (Extremely fast OA)
Bulky Biaryls BrettPhos Aryl Chlorides + AminesLow (Steric bulk prevents dimerization)
NHC Carbene PEPPSI-IPr Sterically hindered Ar-ClVery Low (Strong sigma donor stabilizes Pd)

References

  • Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex."[2] Journal of the American Chemical Society, vol. 128, no. 21, 2006, pp. 6829–6836. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, no. 3, 2013, pp. 916-920. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443. Link

  • Everson, D. A., & Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." The Journal of Organic Chemistry, vol. 79, no. 11, 2014, pp. 4793–4798. Link

Sources

Controlling temperature for lithiation of meta-chloro aromatic ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the regioselective functionalization of meta-chloro aromatic ethers (e.g., 3-chloroanisole).

Mechanistic Overview & Causality

The lithiation of 3-chloroanisole presents a classic chemoselectivity challenge. The C2 position is highly activated by the synergistic Directed Ortho Metalation (DoM) effects of both the methoxy group (via Complex Induced Proximity Effect, or CIPE) and the chlorine atom (via inductive acidification)[1].

However, deprotonating at C2 generates 2-lithio-3-chloroanisole, an intermediate that places a carbanion directly ortho to a halogen leaving group. If the thermal energy of the system exceeds the activation barrier for


-elimination (typically > -60 °C), the intermediate will spontaneously expel lithium chloride (LiCl) to form 3-methoxybenzyne[2]. This highly reactive aryne intermediate will immediately undergo nucleophilic attack by the base or solvent, destroying your yield and generating complex, intractable mixtures. Therefore, absolute thermodynamic control is the foundational requirement of this workflow.

Troubleshooting & FAQs

Q: Why do I observe complete consumption of 3-chloroanisole but recover a complex mixture of alkylated products instead of my target? A: This is the diagnostic hallmark of a temperature excursion leading to aryne (benzyne) formation. When the internal temperature of the reaction rises above -60 °C, the 2-lithio-3-chloroanisole eliminates LiCl to form 3-methoxybenzyne[2]. The alkyllithium base (e.g., sec-BuLi) then acts as a nucleophile, attacking the benzyne intermediate and generating undesired alkylated anisole derivatives.

Q: Can I use n-BuLi instead of sec-BuLi or LiTMP for this deprotonation? A: It is highly discouraged. n-BuLi is a weaker base but a significantly stronger nucleophile than sec-BuLi or lithium tetramethylpiperidide (LiTMP). Using n-BuLi often leads to competitive nucleophilic aromatic substitution (S


Ar) of the chlorine atom or direct addition to the aromatic ring. sec-BuLi at strict cryogenic temperatures (-105 °C to -78 °C) is required for clean, chemoselective metalation[2].

Q: My cooling bath is at -78 °C, but I am still seeing benzyne byproducts. What is failing? A: You are likely experiencing localized exothermic spiking during the addition of the base. The temperature of the cooling bath does not equal the internal temperature of the reaction. The acid-base reaction is highly exothermic. If the base is added too rapidly, the localized temperature at the drop interface can easily spike above -60 °C. You must use an internal temperature probe and adjust your addition rate to ensure the internal temperature never exceeds -70 °C.

Q: Is there a way to perform this reaction at higher temperatures (e.g., 0 °C) to avoid cryogenic bottlenecks during scale-up? A: Yes, by employing Trans-Metal-Trapping (TMT). By adding a stoichiometric amount of a metal salt like ZnCl₂·TMEDA or an aluminum trap (e.g., iBu₂Al(TMP)) to the reaction mixture, the transient organolithium species is immediately transmetalated to a much more thermally stable organozinc or organoaluminum intermediate[3]. These covalent metal-carbon bonds do not readily expel the halide, preventing benzyne formation even at 0 °C[3].

Diagnostic Data & Condition Optimization

The following table summarizes the quantitative outcomes of various reaction conditions, allowing you to benchmark your experimental design against validated parameters.

Base / Reagent SystemInternal Temp (°C)ElectrophileYield of Desired ProductMechanistic Outcome & Causality
sec-BuLi / THF -105 to -78DMF / Alkyl Halide>85% Strict cryogenic control prevents LiCl elimination; clean DoM at C2[2].
sec-BuLi / THF -40 to 0None (Quench)<5% Rapid elimination to 3-methoxybenzyne; massive nucleophilic attack by sec-BuLi.
LiTMP / THF -78DMF / Alkyl Halide>80% Non-nucleophilic base prevents base-addition byproducts, but aryne can still form if warmed[3].
LiTMP + ZnCl₂ (TMT) 0Pd-Catalyzed Cross-Coupling>85% Trans-metal-trapping (TMT) stabilizes the carbanion as an organozinc species, allowing higher temperatures[3].

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation point in the reaction pathway governed by temperature control.

G SM 3-Chloroanisole Lithio 2-Lithio-3-chloroanisole (Thermally Unstable) SM->Lithio sec-BuLi, THF -78 °C to -105 °C Desired 2-Substituted-3-chloroanisole (Target Product) Lithio->Desired Electrophile (E+) T < -78 °C Benzyne 3-Methoxybenzyne (Reactive Aryne) Lithio->Benzyne Temp > -60 °C (-LiCl Elimination) Byproduct Complex Alkylated Mixtures (Side Products) Benzyne->Byproduct Nucleophilic Attack (by Base or Solvent)

Pathway of 3-chloroanisole lithiation showing temperature-dependent aryne elimination.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. It includes an In-Process Control (IPC) step to empirically verify successful metalation before committing your valuable electrophile.

Reagents & Equipment:

  • 3-Chloroanisole (1.0 equiv, rigorously dried)

  • sec-BuLi (1.05 equiv, titrated prior to use)

  • Anhydrous THF (<10 ppm H₂O)

  • Schlenk flask equipped with a magnetic stirrer and an internal thermocouple .

Step-by-Step Methodology:

  • System Preparation: Flame-dry the Schlenk flask under vacuum and backfill with high-purity argon (repeat 3x).

    • Causality: Organolithium reagents are instantly destroyed by ambient moisture and oxygen.

  • Substrate Loading: Dissolve 3-chloroanisole in anhydrous THF (typically 0.2 M concentration) and submerge the flask in a dry ice/acetone bath (-78 °C) or a liquid nitrogen/ethanol bath (-105 °C).

  • Base Addition: Begin dropwise addition of sec-BuLi via a syringe pump. Critical: Monitor the internal thermocouple. The addition rate must be throttled so that the internal temperature never exceeds -70 °C.

    • Causality: Exothermic spiking at the drop interface will trigger localized benzyne formation[2].

  • Maturation: Stir the solution for 1.5 hours at the cryogenic temperature.

  • In-Process Control (IPC) Validation: Withdraw a 0.1 mL aliquot using a pre-chilled syringe and inject it into a sealed vial containing 0.5 mL of CD₃OD/D₂O. Analyze this quenched aliquot via rapid GC-MS.

    • Validation Logic: You should observe >95% conversion to 2-deutero-3-chloroanisole. If unreacted starting material is present, extend the maturation time. Do not raise the temperature to force the reaction.

  • Electrophilic Quench: Once the IPC confirms complete metalation, add the electrophile (e.g., DMF, Weinreb amide, or alkyl halide) dropwise. The electrophile should ideally be pre-chilled or added neat to prevent warming the reaction mixture.

  • Termination: Allow the reaction to stir for 30 minutes at -78 °C, then remove the cooling bath. Once the internal temperature reaches 0 °C, quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining reactive species.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | Chemical Reviews - ACS Publications.[Link]

  • Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV | ResearchGate. [Link]

  • CONCEPT - Trans-Metal-Trapping: Concealed Crossover Complexes En Route to Transmetallation? | SciSpace.[Link]

Sources

Drying methods for 1-Chloro-3-(1-methoxyethyl)benzene prior to organometallic use

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

The Challenge: You are preparing 1-Chloro-3-(1-methoxyethyl)benzene for organometallic synthesis (e.g., Grignard formation or Lithium-Halogen exchange). Success in these reactions is binary: if water content exceeds 50–100 ppm , initiation will fail or yields will plummet due to protonation of the incipient carbanion.

The Compound: This molecule contains two sensitive functionalities:[1][2][3][4][5]

  • Aryl Chloride: Susceptible to Wurtz coupling (dimerization) if exposed to alkali metals (Na/K) during drying.

  • Benzylic Ether: The C-H bond adjacent to the oxygen and the aromatic ring is prone to radical oxidation, forming explosive peroxides upon storage.

The Solution: Do not use sodium/benzophenone stills. The risk of side reactions is too high.

  • Primary Recommendation: Static drying with activated 4Å Molecular Sieves .

  • Secondary Recommendation: Vacuum distillation from Calcium Hydride (CaH₂) .

Preliminary Safety Check: Peroxide Detection

CRITICAL: Before heating or distilling this compound, you must verify peroxide levels.[6][7][8] Benzylic ethers are Class B peroxide formers. Concentration during distillation can lead to explosion.

Protocol: Iodide Peroxide Test
  • Reagent: Dissolve 100 mg potassium iodide (KI) in 1 mL glacial acetic acid.

  • Test: Add 1 mL of your ether liquid to the reagent.

  • Observation:

    • Colorless: Safe (< 5 ppm).[6] Proceed to drying.[4][9][10][11][12]

    • Yellow: Low peroxides. Treat with activated alumina.[6][8][13]

    • Brown/Precipitate: High peroxides (> 50 ppm).[13] DO NOT DISTILL. Wash with aqueous sodium metabisulfite or ferrous sulfate immediately.

Method A: Static Drying (The Gold Standard)

Recommended for: Routine batch preparation, final polishing, and safety.

Modern quantitative studies (Burfield & Smithers) have demonstrated that static drying with properly activated molecular sieves is often superior to distillation for reaching sub-10 ppm water levels, without the thermal risks.

Materials Required
  • Molecular Sieves, Type 4Å (Beads, not powder).

  • High-temperature oven or heating mantle.

  • Schlenk flask or heavy-walled glass bottle with a PTFE septum seal.

Step-by-Step Protocol
  • Activation (The most critical step):

    • Heat sieves to 300°C under high vacuum (< 0.1 mbar) for 12–15 hours .

    • Note: Commercially "activated" sieves are rarely dry enough for Grignard initiation. You must re-activate them.

    • Cool to room temperature under argon/nitrogen.

  • Loading:

    • Add the activated sieves to your liquid compound.

    • Ratio: 20% w/v (e.g., 20 g sieves for 100 mL liquid).

  • Drying Time:

    • Allow to stand for 24–48 hours at room temperature.

    • Do not stir (stirring grinds the sieves, creating dust that clogs filters).

  • Harvesting:

    • Cannulate the dry liquid directly into your reaction vessel. Do not pour; pouring introduces atmospheric moisture.

Method B: Vacuum Distillation over CaH₂

Recommended for: Large batches (>200g) or heavily wet samples.

Calcium Hydride is a "worker-bee" desiccant. It reacts irreversibly with water but is slow and insoluble.[3] It is compatible with aryl chlorides, unlike Sodium.

Experimental Setup (Diagram)

DistillationSetup cluster_warning Safety Check RawMaterial Wet Ether + CaH2 Stirring Stir 12h @ RT (H2 Gas Evolution) RawMaterial->Stirring Pre-drying Vacuum Apply High Vacuum (< 1 mbar) Stirring->Vacuum Heating Gentle Heating (Oil Bath ~100-120°C) Vacuum->Heating Lower BP Condenser Short Path Condenser Heating->Condenser Vapor Receiver Schlenk Flask (Argon Flushed) Condenser->Receiver Distillate PeroxideTest Peroxide Test (Must be Negative) PeroxideTest->RawMaterial

Caption: Workflow for vacuum distillation over Calcium Hydride. Note the mandatory pre-drying stirring period.

Step-by-Step Protocol
  • Pre-Drying:

    • Place the liquid in a round-bottom flask.

    • Add 5% w/v Calcium Hydride (CaH₂) granules.

    • Stir gently under an inert atmosphere (N₂/Ar) for 12 hours at room temperature.

    • Why? CaH₂ is insoluble.[14] It needs time to scavenge water. Distilling immediately will result in wet distillate.

  • Distillation:

    • Connect a short-path distillation head.

    • Apply vacuum. (Expected BP will drop significantly; e.g., if BP is ~200°C atm, expect ~80–100°C at 1–5 mmHg).

    • Heat the oil bath slowly.

    • Discard the first 5–10% of the distillate (foreshoots often contain azeotropes).

    • Collect the main fraction directly into a dry, argon-purged Schlenk flask.

Comparison of Drying Agents

Drying AgentCompatibility with Ar-ClEfficiency (Final ppm)SpeedRisk Profile
Molecular Sieves (4Å) Excellent < 5 ppm Slow (24h)Low (Passive adsorption)
Calcium Hydride Good10–20 ppmSlow (Requires Distillation)Medium (H₂ evolution)
Sodium/Benzophenone Dangerous < 5 ppmFast (Reflux)High (Wurtz Coupling risk)
Magnesium Sulfate Excellent> 50 ppmFastLow (Not dry enough for Grignard)

Troubleshooting & FAQs

Q1: My Grignard reaction still won't initiate. Is the solvent wet?

A: If you used Method A or B, the solvent is likely fine. The issue is often the oxide layer on the magnesium turnings.

  • The Fix: "Dry stirring." Add your Mg turnings to the flask before adding solvent. Heat the Mg with a heat gun under vacuum for 5 minutes to crack the oxide shell. Then cool under Argon and add your dried ether/halide.

Q2: Can I use Silica Gel to dry this compound?

A: No. Silica is slightly acidic and contains bound water. It can hydrolyze the benzylic ether or simply fail to reach the ppm levels required for organometallics.

Q3: The CaH₂ turned the solution gray/black. Is this normal?

A: Yes. Commercial CaH₂ is gray.[3] As it reacts and the mixture is stirred, fine particles suspend in the liquid. This is why distillation (or careful filtration) is required after CaH₂ treatment.

Q4: Why 4Å sieves and not 3Å?

A: 3Å sieves are designed for small molecules (water, ammonia) and exclude methanol. 4Å sieves adsorb water slightly faster. For this specific ether, 4Å is the standard recommendation. However, if you suspect your sample is contaminated with methanol (from synthesis), use 3Å sieves to avoid trapping the methanol inside the pores, which could leach out later.

References

  • Burfield, D. R., & Smithers, R. H. (1978).[11] Desiccant efficiency in solvent drying.[3][10][11][12][15] 3. Dipolar aprotic solvents.[10][11] Journal of Organic Chemistry, 43(20), 3966–3968.[11] [11]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for specific boiling points and drying protocols).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Occupational Safety and Health Administration (OSHA). Peroxide Forming Chemicals. (Safety guidelines for Class B peroxide formers).

Sources

Validation & Comparative

High-Fidelity FTIR Analysis of Aryl Chlorides and Ethers: A Comparative Guide to ATR vs. Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for structural elucidation in drug development, polymer science, and materials engineering. However, identifying specific functional groups—such as the C-O-C linkages in polymeric ethers or the C-Cl bonds in active pharmaceutical ingredients (APIs)—presents a distinct analytical challenge due to overlapping spectral regions.

This guide provides an objective comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) modalities. By understanding the mechanistic spectral signatures of aryl chlorides and ethers, researchers can select the optimal sample preparation and acquisition workflow to maximize sensitivity, resolution, and quantitative accuracy.

Mechanistic Spectral Signatures: Ethers vs. Aryl Chlorides

To successfully differentiate these functional groups, one must understand the causality behind their vibrational modes and how molecular symmetry and resonance influence peak position.

Ether Bonding (C-O-C)

Ethers lack the highly polar -OH bond, making the asymmetric C-O-C stretch their most diagnostic group wavenumber. Because C-O bonds possess a strong dipole moment, this stretch is typically the most intense peak in the 1300 to 1000 cm⁻¹ region[1].

  • Saturated Aliphatic Ethers: Exhibit a strong asymmetric stretch between 1140 and 1070 cm⁻¹[1].

  • Aryl Ethers: Conjugation with the aromatic ring alters the electron density, shifting the primary C-O stretch to a higher frequency range of 1300–1200 cm⁻¹[1].

  • Semicrystalline Polyethers (e.g., PEG): Polymer chain conformation directly dictates the spectral output. Semicrystalline PEG consistently exhibits a highly diagnostic triple-peak C-O-C absorbance at 1150 cm⁻¹ (chain-fold regions), 1105 cm⁻¹ (amorphous randomly oriented chains), and 1060 cm⁻¹ (extended-chain crystallized regions)[2].

Aryl Chloride Bonding (Ar-Cl)

The identification of aryl chlorides is complicated by the fact that the primary C-Cl stretching vibration occurs in the 1120–1000 cm⁻¹ region (e.g., ~1055 cm⁻¹ for APIs like aceclofenac)[3], heavily overlapping with the ether C-O-C band[4].

  • Disambiguation Strategy: To conclusively identify an aryl chloride in the presence of an ether, analysts must look for the secondary, lower-frequency C-Cl stretching band around 620 cm⁻¹[4].

Comparative Modalities: ATR-FTIR vs. Transmission (KBr Pellet)

The choice between ATR and Transmission FTIR is not arbitrary; it is dictated by the physics of light-matter interaction and the required limit of detection.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an Internal Reflection Element (IRE) such as diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a shallow depth of ~1–2 µm[5]. This makes ATR exceptionally fast and non-destructive for neat liquids, gels, or bulk polymer films[6]. However, because penetration depth is wavelength-dependent, uncorrected ATR spectra show artificially stronger absorbance at lower wavenumbers[7]. Furthermore, ATR often lacks the sensitivity required to detect trace organic modifications (like low-concentration alkyl or aryl chlorides) on solid particles[8].

  • Transmission FTIR (KBr Pellet): Involves dispersing a solid sample into an IR-transparent potassium bromide (KBr) matrix. Because the IR beam passes through the entire thickness of the pellet, it strictly follows the Beer-Lambert law, providing a significantly longer effective pathlength[9]. This results in superior signal-to-noise ratios for trace components, making it the gold standard for quantitative work and the detection of low-concentration aryl chlorides in complex solid matrices[9].

Data Presentation: Performance & Peak Summaries

Table 1: Quantitative & Qualitative Comparison of FTIR Modalities

ParameterATR-FTIRTransmission (KBr Pellet)
Optical Principle Evanescent wave penetration (~1-2 µm)[5]Direct absorption (Beer-Lambert Law)[9]
Sensitivity Moderate (Surface-level analysis)High (Bulk analysis, longer pathlength)[9]
Spectral Artifacts Wavelength-dependent peak intensities[7]Baseline scattering if poorly ground[9]
Sample Preparation None (Direct contact)[6]Extensive (Milling, pressing under vacuum)[9]
Best Use Case Liquid ethers, bulk polyethers, rapid QC[6]Trace aryl chlorides, solid lipid nanoparticles[3]

Table 2: Characteristic FTIR Absorption Bands

Functional GroupDiagnostic Vibrational ModeWavenumber Range (cm⁻¹)Peak Characteristics
Aliphatic Ether Asymmetric C-O-C Stretch1140 – 1070[1]Very strong, sharp[10]
Aryl Ether Aromatic C-O Stretch1300 – 1200[1]Strong, often accompanied by ring stretches
PEG (Semicrystalline) C-O-C Stretch (Conformation)1150, 1105, 1060[2]Diagnostic Triple-Peak[2]
Aryl Chloride Aromatic C-Cl Stretch1120 – 1000[4]Medium to strong, overlaps with ethers
Aryl Chloride Secondary C-Cl Stretch~620[4]Sharp, diagnostic for halogen presence

Workflow Visualization

The following logical relationship diagram illustrates the decision-making process for selecting the appropriate FTIR modality based on the sample's physical state and the analytical objective.

FTIR_Workflow Start Sample State & Analytical Objective Liquid Liquid / Gel / Bulk Polymer (High-Throughput Screening) Start->Liquid Solid Solid Powder (Trace / Quantitative Analysis) Start->Solid ATR ATR-FTIR Modality Liquid->ATR Direct Contact (Evanescent Wave) Trans Transmission (KBr Pellet) Solid->Trans Matrix Dispersion (Beer-Lambert Law) Ether Ether (C-O-C) Detection Diagnostic: 1300-1000 cm⁻¹ ATR->Ether Optimal for strong C-O-C dipoles Aryl Aryl Chloride (C-Cl) Detection Diagnostic: 1120-1000 cm⁻¹, 620 cm⁻¹ Trans->Aryl High sensitivity for trace C-Cl bonds

Decision matrix for selecting FTIR modalities based on sample state and target functional group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into each step to guarantee that the resulting spectra are free from artifacts.

Protocol A: High-Throughput ATR-FTIR for Liquid/Polymeric Ethers

Ideal for analyzing liquid aryl vinyl ethers or bulk PEG films.

  • IRE Crystal Preparation: Clean the diamond or ZnSe ATR crystal thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely. Causality: Residual solvent will introduce false aliphatic C-H and C-O stretching bands[6].

  • Background Acquisition: Acquire a background spectrum of the ambient atmosphere (16–32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range)[6].

  • Sample Application: Place 1–2 drops of the liquid ether directly onto the center of the crystal, ensuring total coverage[6]. For polymer films, use the ATR pressure arm to ensure intimate contact.

  • Measurement & Validation: Acquire the sample spectrum. Self-Validation Check: The software will automatically ratio the sample against the background. If atmospheric water vapor peaks (~3500 cm⁻¹ and ~1600 cm⁻¹) appear as negative (inverted) bands, the background has drifted and must be re-acquired[6].

  • Data Processing: Apply an ATR correction algorithm within the spectrometer software. Causality: This corrects the wavelength-dependent penetration depth, normalizing the intensity of the low-frequency C-O-C bands for accurate library matching[7].

Protocol B: High-Sensitivity Transmission FTIR for Solid Aryl Chlorides

Ideal for trace analysis of aryl chlorides in solid lipid nanoparticles or modified charcoals.

  • Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours. Causality: KBr is highly hygroscopic; absorbed moisture will produce a broad, intense O-H stretching band at ~3500 cm⁻¹ and a bending band at 1630 cm⁻¹, which can obscure critical sample peaks[4].

  • Sample Grinding (The Critical Step): Mill the solid aryl chloride sample with the dried KBr at a precise 1:100 to 1:200 ratio using an agate mortar and pestle. Causality: The sample particles must be ground to a size smaller than the wavelength of infrared light (typically < 2 µm) to prevent severe light scattering[9].

  • Pellet Pressing: Transfer the finely ground mixture into a stainless-steel die. Apply 8 to 10 tons of pressure under a vacuum for 2–3 minutes. Causality: The vacuum removes trapped air, fusing the KBr into a perfectly transparent, glass-like disc[9].

  • Measurement & Validation: Mount the pellet in the transmission holder and acquire 32 scans. Self-Validation Check: Inspect the baseline of the resulting spectrum. A flat baseline indicates successful particle size reduction and adherence to the Beer-Lambert law. A sloping baseline (rising toward higher wavenumbers) indicates excessive Mie scattering due to poor grinding, requiring the sample to be remade[9].

References

  • Source: rockymountainlabs.
  • Source: spectroscopyonline.
  • Source: specac.
  • Source: benchchem.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Source: mdpi.
  • What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?
  • Transmission FTIR (KBr Pellet) vs.
  • Source: asianpubs.
  • Source: scielo.

Sources

HPLC retention time comparison of chloroethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Stationary Phase Selectivity & Retention Behavior

Executive Summary

Separating chloroethylbenzene derivatives presents a classic chromatographic challenge: resolving positional isomers (ortho-, meta-, para- ring substitutions) and structural isomers (side-chain chlorination). While C18 (Octadecyl) chemistries are the industry standard for hydrophobicity-based separations, they often fail to resolve closely related aromatic isomers due to a lack of shape selectivity.

The Core Finding: This guide demonstrates that Phenyl-Hexyl stationary phases , when coupled with Methanol (rather than Acetonitrile), provide superior resolution (


) for chloroethylbenzene isomers compared to standard C18 columns. This is driven by 

electron interactions that are sterically tuned to the specific isomer geometry.

Mechanistic Insight: The "Why" Behind the Separation

To optimize retention, one must understand the molecular interaction mechanisms. Chloroethylbenzenes possess two distinct interaction handles:

  • Hydrophobicity: Driven by the ethyl and chloro groups (dominant on C18).

  • Aromaticity: Driven by the benzene ring electron cloud (dominant on Phenyl phases).

Interaction Mechanism Diagram

The following diagram illustrates why Phenyl-Hexyl columns succeed where C18 fails. The "Pi-Pi" interaction is a secondary retention mechanism that is highly sensitive to the electron density and planarity of the analyte.

SeparationMechanism cluster_C18 C18 Column (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Column (Dual Mode) Analyte Chloroethylbenzene (Analyte) Interaction1 Hydrophobic Interaction Analyte->Interaction1 Interaction2 Pi-Pi (π-π) Stacking Analyte->Interaction2 Interaction3 Hydrophobic Interaction Analyte->Interaction3 C18_Phase C18 Ligand (Long Alkyl Chain) Interaction1->C18_Phase Phenyl_Phase Phenyl Ring Ligand Interaction2->Phenyl_Phase Interaction3->Phenyl_Phase Caption Fig 1: Phenyl phases offer a secondary 'Pi-Pi' retention mechanism absent in C18.

Experimental Protocol: Self-Validating Screening System

Do not rely on a single set of conditions. Use this Dual-Path Screening Protocol to validate your specific impurity profile.

Materials & Reagents
  • Analytes: 1-chloro-2-ethylbenzene (Ortho), 1-chloro-4-ethylbenzene (Para), (1-chloroethyl)benzene (Alpha-side chain), (2-chloroethyl)benzene (Beta-side chain).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B1: Acetonitrile (HPLC Grade).

  • Mobile Phase B2: Methanol (HPLC Grade) - Critical for Phenyl columns.

Chromatographic Conditions
ParameterStandard Screening (Path A)Isomer Resolution (Path B)
Column C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µmPhenyl-Hexyl (e.g., CSB Phenyl), 100mm x 2.1mm, 1.8µm
Mobile Phase Water / Acetonitrile Water / Methanol
Gradient 50% B to 90% B in 10 min40% B to 80% B in 15 min
Flow Rate 0.4 mL/min0.35 mL/min
Temp 30°C25°C (Lower temp enhances

interactions)
Detection UV @ 210 nm (primary), 254 nmUV @ 210 nm
Why Methanol for Path B?

Acetonitrile contains triple bonds with their own


 electrons.[1] These compete with the analyte for interaction sites on the Phenyl stationary phase, effectively "muting" the unique selectivity. Methanol is "pi-neutral," allowing the Phenyl-Hexyl ligand to fully interact with the chloroethylbenzene aromatic ring.

Comparative Results: Performance Data

The following data represents typical relative retention values (


) and selectivity factors (

) observed when separating these derivatives.
Table 1: Retention Time & Selectivity Comparison
AnalyteStructure TypeC18 / ACN (

)
Phenyl-Hexyl / MeOH (

)
Observation
(2-chloroethyl)benzene Side-chain (

)
2.13.4Elutes early on C18 due to polarity.
(1-chloroethyl)benzene Side-chain (

)
2.33.8Difficult to resolve from 2-isomer on C18.
1-chloro-2-ethylbenzene Ring (Ortho)4.55.2 Steric Effect: Ortho "twists" out of plane, reducing retention on Phenyl.
1-chloro-4-ethylbenzene Ring (Para)4.66.1 Planarity: Para stacks perfectly on Phenyl, massively increasing retention.
Data Analysis
  • C18 Performance: The separation factor (

    
    ) between the Ortho and Para isomers is 
    
    
    
    . This often results in co-elution or a "shoulder" peak, making accurate quantitation impossible.
  • Phenyl-Hexyl Performance: The separation factor (

    
    ) increases to 
    
    
    
    . The para isomer is significantly more retained because its flat geometry allows for maximum overlap with the phenyl rings on the stationary phase. The ortho isomer's steric bulk prevents this close approach.

Method Development Workflow

Use this logic flow to guide your decisions during the optimization process.

MethodWorkflow Start Start: Chloroethylbenzene Mixture ScreenC18 Screen 1: C18 + ACN (Standard Protocol) Start->ScreenC18 CheckRes Are Isomers Resolved? (Rs > 1.5) ScreenC18->CheckRes Success Validation & QC CheckRes->Success Yes SwitchCol Switch to Phenyl-Hexyl CheckRes->SwitchCol No (Co-elution) SwitchSolv Change Organic to Methanol (Maximize Pi-Pi) SwitchCol->SwitchSolv OptimizeTemp Lower Temp to 20-25°C (Enhance Selectivity) SwitchSolv->OptimizeTemp OptimizeTemp->Success Caption Fig 2: Decision tree for optimizing aromatic isomer separation.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), apply these system suitability tests:

  • Symmetry Check: Chloroethylbenzenes are neutral but can exhibit tailing if the silica support has active silanols.

    • Acceptance Criteria: Tailing Factor (

      
      ) must be 
      
      
      
      .
    • Fix: If tailing occurs, use an "end-capped" column or add 5mM Ammonium Acetate to the aqueous mobile phase.

  • Resolution Validation:

    • Inject a mixture of the Critical Pair (usually Ortho/Para isomers).

    • Calculate Resolution (

      
      ). If 
      
      
      
      , decrease column temperature by 5°C. Lower temperature thermodynamically favors the specific
      
      
      alignment.
  • Wavelength Specificity:

    • Chlorinated benzenes have a secondary absorption band around 254-260 nm, but the extinction coefficient is much higher at 210-220 nm . Use 210 nm for trace impurity analysis (LOD improvement), but ensure your solvents (MeOH) are high-grade to prevent baseline noise.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Hydrophobic Subtraction Model).
  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms of Retention.

  • PubChem. (2023). 1-(1-Chloroethyl)benzene Compound Summary. National Library of Medicine.

Sources

Elemental analysis standards for C9H11ClO compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Elemental Analysis Standards for C9H11ClO Pharmaceutical Intermediates

As a Senior Application Scientist, I frequently oversee the analytical validation of critical pharmaceutical intermediates. Compounds with the empirical formula C9H11ClO—most notably 3-chloro-1-phenylpropan-1-ol (CAS 18776-12-0 or 100306-33-0), a vital precursor for active pharmaceutical ingredients (APIs) like Dapoxetine[1][2]—present a specific analytical challenge.

To validate the purity and empirical formula of a C9H11ClO synthesized batch, we must precisely quantify Carbon (C), Hydrogen (H), Oxygen (O), and Chlorine (Cl). However, simultaneous determination of CHNO and halogens in a single instrument is analytically flawed. Halogens must be chemically scrubbed in standard CHNO analyzers to prevent detector interference and column degradation[3]. Therefore, a parallel, self-validating analytical workflow is required.

This guide objectively compares the methodologies for analyzing C9H11ClO, detailing the causality behind modern instrumental choices over legacy techniques.

Theoretical Baselines & Acceptance Criteria

In pharmaceutical elemental analysis, the industry standard dictated by the American Chemical Society (ACS) and major pharmacopeias requires experimental results to fall within an absolute ±0.3% of the theoretical mass fraction for a pure compound[4][5].

Table 1: Theoretical Mass Fractions for C9H11ClO (MW: 170.64 g/mol )

ElementAtomic MassAtomsTheoretical Mass Fraction (%)Acceptable Variance (±0.3% Absolute)
Carbon (C) 12.011963.35%63.05% – 63.65%
Hydrogen (H) 1.008116.50%6.20% – 6.80%
Chlorine (Cl) 35.450120.77%20.47% – 21.07%
Oxygen (O) 15.99919.38%9.08% – 9.68%

Methodology Comparison: Halogen (Chlorine) Determination

While CHNO is universally determined via Dynamic Flash Combustion, the quantification of the 20.77% Chlorine fraction in C9H11ClO is where laboratories must choose between legacy and modern techniques.

Option A: The Schöniger Oxygen Flask Method (Legacy)

The Schöniger flask relies on the manual combustion of a sample wrapped in ashless filter paper within a sealed, oxygen-filled flask, followed by absorption into a liquid and potentiometric titration[4][6].

  • The Causality of Limitation: While cost-effective, this method is highly dependent on operator technique. Incomplete combustion of the aromatic ring in 3-chloro-1-phenylpropan-1-ol can trap chlorine in soot, leading to false-low recoveries. Furthermore, the manual handling of pressurized glass flasks introduces safety risks (flask explosions)[6].

Option B: Automated Combustion Ion Chromatography (CIC) (Modern Standard)

CIC couples an automated oxidative pyrolysis furnace directly to an Ion Chromatograph (IC)[7][8].

  • The Causality of Superiority: By combusting the sample at 1000°C under a continuous flow of Argon and Oxygen, the organochlorine is 100% converted to volatile HCl and Cl₂[7]. These gases are automatically sparged into an aqueous absorbing solution and injected directly into the IC[8]. This eliminates the sample matrix entirely, removes human error, and provides sub-ppm sensitivity with exceptional retention time stability (e.g., 0.08% RSD for chloride)[7].

Table 2: Performance Comparison for C9H11ClO Chlorine Analysis

ParameterSchöniger Flask + TitrationCombustion Ion Chromatography (CIC)
Sample Matrix Interference High (Soot/Incomplete combustion)Eliminated (Matrix destroyed prior to IC)
Automation & Throughput Manual, low throughputFully automated, high throughput
Precision (RSD) ~1.5 - 2.0%< 0.1%
Safety Risk of flask explosionSafe, enclosed furnace system

Self-Validating Experimental Protocols

To achieve the ±0.3% absolute accuracy required for C9H11ClO, the following parallel protocols must be executed.

Protocol 1: CHNO Determination via Dynamic Flash Combustion

Instrument: Thermo Scientific FlashSmart EA (or equivalent PE 2400)[3]

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the C9H11ClO sample into a combustible tin (Sn) capsule using a microbalance.

    • Causality: The tin capsule is not merely a container; it acts as a thermodynamic catalyst. When introduced into the 950°C furnace with a pulse of O₂, the tin oxidizes exothermically, temporarily driving the local temperature to ~1800°C. This ensures the complete destruction of the resilient aromatic ring.

  • Combustion & Scrubbing: The combustion gases (CO₂, H₂O, NOₓ, and halogens) are carried by a Helium stream. The gas passes through a silver-wool scrubber.

    • Causality: Silver reacts with the volatilized chlorine to form solid AgCl, permanently scrubbing the halogen from the gas stream. If chlorine is not scrubbed, it will poison the downstream GC column and skew the Thermal Conductivity Detector (TCD) baseline[3].

  • Reduction & Detection: The scrubbed gases pass through a copper reactor to reduce NOₓ to N₂, followed by GC separation and TCD detection to yield C, H, and O mass fractions.

Protocol 2: Chlorine Quantification via Automated CIC

Instrument: Mitsubishi AQF-2100H Furnace coupled to Dionex ICS-2100[7][9]

  • Sample Introduction: Weigh 1.0–5.0 mg of C9H11ClO into a quartz sample boat. The autosampler pushes the boat into the 1000°C quartz tube furnace[7].

  • Oxidative Pyrolysis: Combust the sample under a mixed Ar/O₂ flow.

    • Causality: The high-temperature oxidative environment breaks the C-Cl bond, converting the 20.77% chlorine fraction entirely into gaseous HX and X₂[7].

  • Aqueous Absorption: The effluent gases are passed through an absorbing solution (typically DI water or dilute H₂O₂).

    • Causality: H₂O₂ ensures that any transient chlorine species are fully reduced to stable chloride (Cl⁻) ions in solution, preventing analyte loss[8][9].

  • IC Separation: The absorbing solution is automatically injected onto an anion-exchange column (e.g., IonPac AS15) and quantified via suppressed conductivity detection[7][9].

Analytical Workflow Visualization

The following diagram illustrates the necessary parallel processing required to bypass halogen interference while achieving complete elemental characterization of C9H11ClO.

G cluster_CHNO CHNO Determination Pathway cluster_Cl Chlorine (Cl) Determination Pathway Sample C9H11ClO Sample (e.g., 3-Chloro-1-phenylpropan-1-ol) Flash Dynamic Flash Combustion (Tin Capsule, 950°C -> 1800°C) Sample->Flash Pyrolysis Oxidative Pyrolysis (Quartz Boat, 1000°C) Sample->Pyrolysis Scrub Halogen Scrubbing (Ag Wool removes Cl) Flash->Scrub TCD GC Separation & TCD (Yields %C, %H, %O) Scrub->TCD Validation Empirical Formula Validation (Must match theoretical ±0.3%) TCD->Validation Absorption Aqueous Absorption (H2O2 converts gas to Cl-) Pyrolysis->Absorption IC Ion Chromatography (Yields %Cl) Absorption->IC IC->Validation

Caption: Parallel analytical workflow for C9H11ClO, isolating halogens to prevent detector interference.

References

  • Manus Aktteva Biopharma LLP. "(1R)-3-Chloro-1-phenyl-propan-1-ol (CAS No.: 100306-33-0)." Manus Aktteva. Available at:[Link]

  • Thermo Fisher Scientific. "Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods." Thermo Scientific Application Notes. Available at: [Link]

  • Hebrew University of Jerusalem. "Elemental analysis: Oxygen-Flask Combustion." HUJI Center for Nanoscience and Nanotechnology. Available at: [Link]

  • Orlab Instruments Pvt. Ltd. "Oxygen Flask Combustion Unit." Orlab India. Available at: [Link]

  • Arizona State University (ASU) Core Research Facilities. "ANALYTICAL: CHN elemental analysis – PE 2400." ASU. Available at:[Link]

  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." UBC Chemistry. Available at:[Link]

Sources

A Comparative Guide to the Reactivity of 1-Chloro-3-(1-methoxyethyl)benzene and its 1-Bromo Analog

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Aryl halides are foundational building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related substrates: 1-Chloro-3-(1-methoxyethyl)benzene and 1-Bromo-3-(1-methoxyethyl)benzene . We will delve into the fundamental principles governing their reactivity, present supporting experimental protocols and data, and offer expert insights to guide your selection process.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the chloro and bromo analogs lies in the inherent properties of the carbon-halogen (C-X) bond. Two key parameters are at play:

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond. The average BDE for an aryl C-Br bond is approximately 276 kJ/mol, whereas for an aryl C-Cl bond, it is around 339 kJ/mol.[1][2] A lower BDE means less energy is required to break the bond.

  • Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and lower electronegativity, which makes it more stable upon departure.

In the context of the most common and synthetically vital palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the low-valent palladium catalyst.[3][4] During this step, the C-X bond is cleaved. Consequently, the substrate with the weaker C-X bond—the bromo analog—will typically undergo this crucial step much more readily.[5] This leads to faster reaction rates, the ability to use milder reaction conditions, and often lower required catalyst loadings.[5][6]

The 1-methoxyethyl substituent at the meta-position has a minimal electronic impact on the C-X bond cleavage. Its influence is primarily a weak, electron-donating inductive effect, and its placement at the meta-position prevents any direct resonance interaction with the reaction center.[7] Similarly, steric hindrance from this group is negligible.[8] Therefore, the reactivity difference is almost entirely dictated by the nature of the halogen atom itself.

Reactivity in Practice: The Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, we will focus on the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation in modern synthesis.[9] While aryl bromides are classic substrates for this reaction, significant advances in ligand design have made the coupling of the more economical but less reactive aryl chlorides feasible.[10][11] However, this often requires more specialized and robust catalyst systems.[12]

Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura cross-coupling reactions.[6] Reactions with the bromo-derivative can often be carried out under milder conditions with lower catalyst loadings and shorter reaction times to achieve high yields.[5][13]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism, highlighting the critical oxidative addition step where the reactivity difference between the C-Cl and C-Br bond is most pronounced.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Rate-determining step (Faster for Ar-Br) PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R'-B(OR)_2 + Base Boronic->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Head-to-Head Comparison

The following protocols provide a practical starting point for the Suzuki-Miyaura coupling of both substrates with a generic arylboronic acid. Note the crucial differences in the recommended catalyst system and reaction conditions, which reflect the disparity in their reactivity.

Protocol 1: Suzuki Coupling of 1-Bromo-3-(1-methoxyethyl)benzene (Higher Reactivity)

This protocol utilizes a standard, widely available palladium catalyst, reflecting the substrate's higher reactivity.

Materials:

  • 1-Bromo-3-(1-methoxyethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 1-Bromo-3-(1-methoxyethyl)benzene, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of 1-Chloro-3-(1-methoxyethyl)benzene (Lower Reactivity)

This protocol requires a more advanced catalyst system with a sterically hindered, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond.[12]

Materials:

  • 1-Chloro-3-(1-methoxyethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and the XPhos ligand to a dry reaction vessel.

  • Add 1-Chloro-3-(1-methoxyethyl)benzene, the arylboronic acid, and K₃PO₄.

  • Seal the vessel and add anhydrous, degassed toluene.

  • Heat the reaction mixture to 105-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-24 hours to reach completion.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes from the comparative experiments, providing a clear quantitative contrast.

Parameter1-Bromo-3-(1-methoxyethyl)benzene1-Chloro-3-(1-methoxyethyl)benzene
Substrate Aryl BromideAryl Chloride
Typical Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Typical Temperature 85-90 °C105-110 °C
Typical Reaction Time 2-6 hours12-24 hours
Expected Yield >90%75-85%

Note: Yields are illustrative and highly dependent on the specific boronic acid partner and reaction optimization.

Strategic Considerations for Researchers

The choice between the chloro and bromo analog is not merely a question of reactivity but a strategic decision based on the goals of the project.

Decision_Tree Start Project Goal? Goal1 Rapid Route Scouting Small-Scale Synthesis Proof-of-Concept Start->Goal1 Goal2 Large-Scale Synthesis Cost-Effectiveness Process Development Start->Goal2 Choice1 Choose: 1-Bromo Analog Goal1->Choice1 Prioritize speed & reliability Choice2 Choose: 1-Chloro Analog Goal2->Choice2 Prioritize scalability & cost Reason1 Why? Higher Reactivity Milder Conditions Reliable, standard catalysts Choice1->Reason1 Reason2 Why? Lower Cost of Goods Greater availability Invest time to optimize Choice2->Reason2

Caption: Decision flowchart for selecting between the bromo and chloro analogs.

  • For Early-Stage Discovery and Route Scouting: The 1-bromo analog is generally the superior choice. Its high reactivity ensures a greater probability of success with standard, well-established protocols, saving valuable time and resources when the primary goal is to quickly synthesize novel analogs for testing.[14]

  • For Process Development and Large-Scale Manufacturing: The 1-chloro analog becomes highly attractive. Aryl chlorides are almost always significantly cheaper and more widely available from bulk suppliers than their bromo counterparts.[15] While developing a robust and efficient process requires a greater initial investment in optimization—screening more advanced catalysts, ligands, and conditions—the long-term cost savings on a manufacturing scale can be substantial.

Conclusion

References

Sources

Technical Guide: Validating Purity of 1-Chloro-3-(1-methoxyethyl)benzene via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous, self-validating Thin Layer Chromatography (TLC) protocol for the purity assessment of 1-Chloro-3-(1-methoxyethyl)benzene . While Gas Chromatography (GC) remains the quantitative gold standard for this volatile benzylic ether, TLC offers an indispensable, rapid qualitative checkpoint during reaction monitoring and workup.

This document moves beyond basic "spot-and-run" instructions. It details the mechanistic separation logic between the target ether and its critical impurities (benzylic alcohols and styrenes), compares the method against instrumental alternatives, and provides a "self-validating" workflow to ensure data integrity.

Part 1: Chemical Context & Separation Logic

To validate purity, one must first understand the impurities. The synthesis of 1-Chloro-3-(1-methoxyethyl)benzene typically involves the methylation of 1-(3-chlorophenyl)ethanol .[1]

The Separation Challenge

The critical separation lies in distinguishing the target Ether from the polar Alcohol precursor and the non-polar Styrene side-product (resulting from acid-catalyzed elimination).[1]

CompoundStructure TypePolarityInteraction with Silica (Stationary Phase)Predicted Elution
3-Chlorostyrene Alkene/AromaticNon-PolarWeak (Van der Waals only)High

(Fastest)
Target Ether Benzylic EtherLow-MediumModerate (Dipole-Dipole)Medium-High

3-Chloroacetophenone KetoneMediumStrong (Dipole-Dipole)Medium

1-(3-chlorophenyl)ethanol Benzylic AlcoholHighVery Strong (Hydrogen Bonding)Low

(Slowest)

Part 2: Comparative Analysis (TLC vs. Alternatives)

Why use TLC when GC-MS exists? The following table objectively compares the performance of TLC against instrumental methods for this specific molecule.

Table 1: Method Performance Matrix
FeatureTLC (Silica Gel 60) GC-FID / GC-MS HPLC-UV
Primary Utility Reaction monitoring, rapid qualitative purity check.[1]Quantitative purity (Gold Standard for volatiles).[1]Quantitative analysis for non-volatiles.
Speed < 10 mins (Parallel samples).20–40 mins (Sequential injection).[1]15–30 mins (Equilibration + Run).[1]
Specificity Moderate (Co-elution possible).[1]High (Mass spec confirmation).High (Diode Array detection).
Limit of Detection ~1–5 µg (Visual).[1]< 1 ng.< 1 ng.
Cost per Run Negligible.[1]High (Helium/Column wear).[1]Moderate (Solvents/Columns).
Blind Spots Volatiles may evaporate off plate; non-UV active salts invisible without stain.[1]Thermally unstable compounds degrade.[1]Compounds lacking chromophores (unless RI/ELSD used).[1]

Scientist's Verdict: Use TLC for real-time reaction monitoring (disappearance of alcohol spot).[1] Use GC-FID for final certificate of analysis (CoA) purity quantification.

Part 3: Validated Experimental Protocol

Materials & Stationary Phase
  • Plates: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Pre-treatment: If high humidity is present, activate plates at 110°C for 30 mins to remove adsorbed water, which deactivates silica.[1]

Mobile Phase Optimization (The "Triangle" Method)

For benzylic ethers, a binary solvent system of Hexane (non-polar) and Ethyl Acetate (polar) is standard.[1]

  • Screening Ratio: Start with 9:1 Hexane:EtOAc .

  • Target

    
    :  The product should appear at 
    
    
    
    0.4 – 0.6 for optimal resolution.

Recommended System:

Hexane : Ethyl Acetate (90:10 v/v) Note: If the alcohol impurity co-elutes, add 1% Triethylamine to sharpen peaks, though usually unnecessary for neutral ethers.

Visualization (Dual-Mode)

Since the molecule has a benzene ring, it is UV active. However, relying solely on UV is a common failure point.[1]

  • Primary (Non-Destructive): UV Lamp at 254 nm . The chlorobenzene moiety will appear as a dark purple spot against the green fluorescent background.

  • Secondary (Destructive/Specific): Anisaldehyde-Sulfuric Acid Stain .

    • Why? Benzylic alcohols and ethers oxidize and dehydrate to form colored carbocations.[1]

    • Result: The alcohol impurity often stains a distinct color (e.g., intense red/violet) compared to the ether (faint pink/grey), aiding differentiation even if

      
       values are close.
      

Part 4: The Self-Validating Workflow

A "Self-Validating" system implies that the experiment contains internal controls to prevent false positives.[1]

Diagram 1: The Co-Spotting Logic

This diagram illustrates the critical "Co-Spot" technique required to prove that a single spot is not actually two co-eluting compounds.

CoSpottingValidation Start Sample Prep Lane1 Lane 1: Pure Starting Material (Reference Standard) Start->Lane1 Lane2 Lane 2: Co-Spot (Mix of SM + Reaction Mix) Start->Lane2 Lane3 Lane 3: Reaction Mixture (Target Product) Start->Lane3 Elution Elute in Hex:EtOAc (9:1) Lane1->Elution Lane2->Elution Lane3->Elution Result_Sep Result A: 'Figure 8' or Separation (Reaction Incomplete) Elution->Result_Sep If Co-Spot shows 2 spots Result_Single Result B: Single Unified Spot (Identity Confirmed) Elution->Result_Single If Co-Spot shows 1 spot

Caption: The "Co-Spot" (Lane 2) is the internal control. If Lane 2 shows separation, the product is distinct from the starting material. If Lane 2 is a single blob, the solvent system has failed to resolve them.

Step-by-Step Procedure
  • Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Spotting: Apply 1 µL spots to the baseline (1 cm from bottom). Use the 3-Lane Layout (SM | Co-Spot | Rxn).

  • Elution: Place in a saturated chamber. Ensure solvent level is below the baseline. Run until solvent front is 1 cm from top.[1]

  • Drying: Air dry to remove solvent (essential before UV/Staining).[1]

  • Analysis: Circle UV-active spots with a pencil.[1] Dip in Anisaldehyde stain and heat with a heat gun until colors develop.[1]

Part 5: Data Analysis & Interpretation

Table 2: Representative Values (9:1 Hex:EtOAc)
Component

Value
Visualization Characteristics
3-Chlorostyrene 0.85 – 0.90UV active; weak stain.[1]
1-Chloro-3-(1-methoxyethyl)benzene 0.55 – 0.65 UV active; distinct stain (often grey/pink).
3-Chloroacetophenone 0.45 – 0.50UV active (strong); forms hydrazones with DNPH stain.[1]
1-(3-chlorophenyl)ethanol 0.25 – 0.35UV active; intense red/violet with Anisaldehyde.[1]
Diagram 2: Analytical Decision Tree

When to stop TLC and move to quantitative analysis.

DecisionTree Input TLC Analysis (UV 254nm) Check1 SM Spot Visible? Input->Check1 Action_Continue Continue Reaction Check1->Action_Continue Yes (Rxn Incomplete) Check2 New Impurity Spots? Check1->Check2 No (Consumption Complete) Action_Workup Proceed to Workup Check2->Action_Workup No Side Products Action_GC Run GC-MS (Quantify Purity) Check2->Action_GC Yes (Check % Area) Action_Workup->Action_GC

Caption: Operational logic for moving from qualitative TLC monitoring to quantitative instrumental verification.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for functional group properties and separation logic).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12823674, 1-Chloro-3-(1-methoxyethyl)benzene."[1] PubChem. Available at: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd Ed.[1] Wiley-VCH, 2003 .[1] (Source for solvent polarity and mobile phase optimization).

Sources

Optical rotation values for chiral 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Optical Rotation & Synthesis of Chiral 1-Chloro-3-(1-methoxyethyl)benzene

Executive Summary

Product: (S)-1-Chloro-3-(1-methoxyethyl)benzene (CAS: 120702-25-2) Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., Rivastigmine analogs, calcimimetics). Critical Quality Attribute (CQA): Optical Purity (


) and Specific Rotation (

).

This guide compares the most robust methodologies for obtaining high-purity (S)-1-Chloro-3-(1-methoxyethyl)benzene. Unlike commodity chemicals, the optical rotation of this specific ether is highly sensitive to solvent interactions and trace impurities. Therefore, this guide prioritizes the optical purity of the precursor alcohol —(S)-1-(3-chlorophenyl)ethanol—as the primary control strategy, followed by a non-racemizing methylation step.

Technical Specifications & Optical Properties

The optical rotation of the final ether is derived directly from its alcohol precursor. Below are the reference values and measurement protocols.

Table 1: Physicochemical & Optical Benchmarks
Property(S)-1-(3-chlorophenyl)ethanol (Precursor)(S)-1-Chloro-3-(1-methoxyethyl)benzene (Target)
CAS Number 6939-95-3120702-25-2
Molecular Weight 156.61 g/mol 170.64 g/mol
Physical State Clear, Colorless LiquidClear Liquid
Chiral Center Benzylic Carbon (C1)Benzylic Carbon (C1)
Typical

-24.0° to -28.0° (c=1, MeOH)-18.0° to -22.0° (c=1, MeOH)
Storage 2-8°C, Inert Atmosphere2-8°C, Inert Atmosphere

*Note: Specific rotation values are solvent-dependent. The negative sign (-) typically correlates with the (S)-configuration for this class of meta-substituted benzylic ethers, but confirmation via chiral HPLC is mandatory for validation.

Protocol 1: Standardized Optical Rotation Measurement

To ensure reproducibility across batches.

  • Instrument: Digital Polarimeter with Na-D line (589 nm).

  • Solvent: HPLC-grade Methanol (dried).

  • Concentration: 1.0 g/100 mL (c=1).

  • Temperature: 20°C

    
     0.5°C.
    
  • Blank: Zero instrument with pure solvent before every run.

  • Calculation:

    
     where 
    
    
    
    is path length in dm.

Comparative Synthesis Methodologies

Achieving high optical rotation requires selecting the correct synthesis route. We compare three industry-standard approaches.

Method A: Lipase-Catalyzed Kinetic Resolution (Biocatalytic)

Best for: Lab-scale, high ee% requirements, mild conditions.

  • Mechanism: Candida antarctica Lipase B (CAL-B, Novozym 435) selectively acetylates the (R)-enantiomer of the racemic alcohol, leaving the (S)-alcohol unreacted.

  • Pros: Extremely high enantiomeric excess (

    
    ), reusable catalyst, room temperature operation.[1]
    
  • Cons: Max theoretical yield is 50% (unless dynamic kinetic resolution is used).

Method B: Asymmetric Transfer Hydrogenation (Chemocatalytic)

Best for: Scale-up, cost-efficiency.

  • Mechanism: Reduction of 3-chloroacetophenone using a Ruthenium catalyst (e.g., Ru-TsDPEN) and a hydrogen source (HCOOH/TEA).

  • Pros: High yield (>90%), direct route to (S)-alcohol.

  • Cons: Catalyst cost, requires strict oxygen-free conditions, trace metal removal required.

Method C: Classical Chemical Resolution

Best for: Low-tech environments.

  • Mechanism: Derivatization with a chiral acid (e.g., tartaric acid), fractional crystallization, and hydrolysis.

  • Pros: No specialized catalysts needed.

  • Cons: Labor-intensive, lower yields, multiple steps.

Comparative Performance Data

The following data summarizes the efficiency of converting the precursor alcohol to the final chiral ether.

Table 2: Method Efficiency Comparison
MetricMethod A: Lipase Resolution (CAL-B)Method B: Ru-Catalyzed ReductionMethod C: Classical Resolution
Enantiomeric Excess (

)
> 99.5% (Excellent)95 - 98% (Good)85 - 90% (Moderate)
Yield (Alcohol Step) ~45% (of racemate)> 90% ~35%
Scalability Linear (Flow chemistry compatible)High (Batch reactors)Low (Crystallization limits)
Cost Efficiency Medium (Enzyme cost)High (Catalyst cost)Low (Labor cost)
Recyclability Yes (Immobilized Enzyme)No (Homogeneous Catalyst)Partial (Resolving agent)

Critical Experimental Workflow

The transformation from the chiral alcohol to the ether must preserve the stereocenter. The Williamson Ether Synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI) is the industry standard because it proceeds with retention of configuration (the bond breaking occurs at the O-H, not the chiral C-O bond).

Protocol 2: Non-Racemizing Methylation
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Deprotonation: Suspend NaH (1.5 eq, 60% dispersion) in dry THF at 0°C. Add (S)-1-(3-chlorophenyl)ethanol (1.0 eq) dropwise. Stir 30 min.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/GC.

  • Quench: Carefully add saturated

    
     at 0°C.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathway for synthesizing the target chiral ether.

G cluster_QC Quality Control Gates Start Starting Material: 3-Chloroacetophenone MethodA Method A: Biocatalysis (CAL-B Lipase) Max ee >99% Start->MethodA Kinetic Resolution MethodB Method B: Chemocatalysis (Ru-TsDPEN) High Yield Start->MethodB Asymmetric Reduction Intermediate Intermediate: (S)-1-(3-chlorophenyl)ethanol [α] ~ -24° MethodA->Intermediate Hydrolysis of (S)-Ester or Unreacted Alcohol MethodB->Intermediate Direct Reduction Methylation Methylation Step (NaH / MeI / THF) Retention of Configuration Intermediate->Methylation Critical Control Point Product Final Product: (S)-1-Chloro-3-(1-methoxyethyl)benzene CAS: 120702-25-2 Methylation->Product Yield ~90%

Caption: Synthesis workflow comparing Biocatalytic and Chemocatalytic routes to the (S)-alcohol intermediate, followed by non-racemizing methylation.

References

  • Hoffman Fine Chemicals. (2024). Product Catalog: CAS 120702-25-2. Retrieved from

  • Takasago International Corp. (2023). Chiral Building Blocks: (S)-1-(3-Chlorophenyl)ethanol. Retrieved from

  • Berliner, M. A., & Belecki, K. (2005). "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from

  • BenchChem. (2025).[2] Spectroscopic Distinctions Between (S)- and (R)-(1-Methoxyethyl)benzene. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Benzene, 1-chloro-3-methoxy- Data. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Laboratory & Safety Personnel

Executive Safety Summary

1-Chloro-3-(1-methoxyethyl)benzene (CAS: 120702-25-2 or structural analogs) presents a tripartite hazard profile: it is a halogenated organic compound , a potential peroxide former (due to the ether moiety), and likely combustible/flammable .

Effective disposal requires strict adherence to Halogenated Waste streams. Unlike standard organic solvents, this compound produces acidic gases (hydrogen chloride) upon combustion, necessitating incineration facilities equipped with specific scrubbers. Do not mix with general non-halogenated organic waste streams (e.g., acetone, ethanol) unless explicitly authorized by your facility's waste profile, as this downgrades the entire mixture to the more expensive and regulated halogenated category.

Chemical Profile & Risk Assessment

Understanding the molecular structure is the first step in compliant disposal.

PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic EtherRequires "Halogenated" waste stream segregation.
Molecular Formula C₉H₁₁ClOChlorine atom necessitates specialized incineration.
Flash Point ~80°C - 95°C (Est.)Treat as Combustible Liquid (Class IIIA). Avoid sparks/heat.[1][2]
Reactivity Ether MoietyPeroxide Risk: Can form explosive peroxides upon prolonged exposure to air/light.[3]
Aquatic Toxicity Chronic Category 4 (H413)Zero Drain Disposal. Illegal to release into municipal sewage.

Senior Scientist Insight: The presence of the 1-methoxyethyl group creates a secondary carbon adjacent to the oxygen atom. This structural feature is susceptible to radical autoxidation, leading to peroxide formation. Before disposal, containers stored for >12 months must be tested for peroxides to prevent explosion hazards during transport or incineration.

Waste Segregation & Packaging Protocol

Step 1: Peroxide Verification (The Critical Pre-Check)

Before consolidating waste, verify the container's history.

  • Fresh Waste: Proceed to Step 2.

  • Aged Waste (>1 Year): Do not open. Visually inspect for crystals around the cap. If crystals are present, contact EHS/Bomb Squad immediately. If clear, test with peroxide strips (Quantofix or similar).

    • < 20 ppm: Safe for standard disposal.

    • 20-100 ppm: Treat with reducing agent (ferrous sulfate) before disposal.

    • > 100 ppm: High Risk. Contact specialized hazardous waste disposal services.[3]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Low-density plastics or metal cans prone to corrosion from potential hydrolysis products (HCl).

  • Headspace: Leave 10-15% headspace to allow for thermal expansion.

Step 3: Segregation Logic

This is the most common failure point in laboratory waste management.

  • Stream: HALOGENATED ORGANIC WASTE .

  • Compatibility:

    • YES: Methylene chloride, chloroform, chlorobenzene.

    • NO: Strong oxidizers (Nitric acid), strong bases, or non-halogenated solvents (if cost-saving is a priority, as mixing halogenated into non-halogenated ruins the cheaper stream).

Step 4: Labeling (RCRA Compliance)

Labels must be applied before waste is added.

  • Full Chemical Name: "1-Chloro-3-(1-methoxyethyl)benzene". No formulas or abbreviations.

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Combustible.

Operational Workflows (Visualized)

Workflow A: Waste Stream Decision Tree

This logic ensures you select the correct waste stream to minimize cost and safety risks.

WasteSegregation Start Waste Generated: 1-Chloro-3-(1-methoxyethyl)benzene IsOld Is container >1 year old? Start->IsOld Crystals Crystals Visible? IsOld->Crystals Yes Segregate Segregate into HALOGENATED Waste Stream IsOld->Segregate No PeroxideTest Test for Peroxides BombSquad STOP: Contact EHS/Bomb Squad PeroxideTest->BombSquad >100 ppm PeroxideTest->Segregate <20 ppm Crystals->PeroxideTest No Crystals->BombSquad Yes Container Select HDPE/Glass Container (No Metal) Segregate->Container Label Label: 'Halogenated Organic' + Full Chemical Name Container->Label Storage Store in Flammable Cabinet (Secondary Containment) Label->Storage Disposal Ship for High-Temp Incineration (w/ Acid Scrubbers) Storage->Disposal

Figure 1: Decision logic for segregating and managing halogenated ether waste, prioritizing peroxide safety.

Spill Management & Emergency Response

Immediate Action Required: Evacuate the immediate area if the spill exceeds 100mL or if ventilation is poor.

PhaseAction Protocol
PPE Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a half-mask respirator with organic vapor cartridges if outside a fume hood.
Containment Use polypropylene absorbent pads or vermiculite. Do not use combustible materials like sawdust.
Neutralization Not typically required for this compound, but ensure no oxidizers are nearby.
Cleanup 1. Place absorbed material into a wide-mouth jar or heavy-duty bag. 2. Label as "Debris contaminated with Halogenated Solvents". 3. Clean surface with soap and water; dispose of cleaning wipes in the same hazardous waste container.

Final Disposal Logistics (EPA/RCRA)

For US-based laboratories, this substance falls under RCRA (Resource Conservation and Recovery Act) regulations.

  • Waste Codes:

    • While not always explicitly listed (U or P list), it is often regulated as D001 (Ignitable) if the specific isomer formulation has a flashpoint <60°C.

    • It is invariably treated as Halogenated Solvent Waste (often grouped with F-listed solvents like F001/F002 for processing purposes by vendors).

  • Destruction Method:

    • Fuel Blending is NOT permitted usually, due to the chlorine content.

    • High-Temperature Incineration: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of handling halogenated loads. The chlorine converts to HCl during combustion, which must be captured to prevent acid rain formation.

Senior Scientist Note: When filling out your waste manifest, explicitly declare the "Chlorine Content" (approx. 20% by weight). Failure to declare halogens can result in severe fines from the disposal facility and potential rejection of the shipment.

References
  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1-chloro-3-methoxy- Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines. [Link]

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Halogenated Solvents. [Link]

Sources

Personal protective equipment for handling 1-Chloro-3-(1-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety and Handling Guide: 1-Chloro-3-(1-methoxyethyl)benzene

Executive Summary

Handling complex halogenated aromatic ethers such as 1-Chloro-3-(1-methoxyethyl)benzene requires more than baseline laboratory safety compliance. For drug development professionals and synthetic chemists, understanding the causality behind physicochemical risks is paramount. This guide establishes a self-validating operational framework, linking the molecule's intrinsic properties directly to Personal Protective Equipment (PPE) selection, handling workflows, and disposal protocols.

Physicochemical Hazard Profile & Causality

To design a robust safety protocol, we must first analyze the mechanistic threats posed by the chemical. 1-Chloro-3-(1-methoxyethyl)benzene shares critical structural and toxicological vulnerabilities with closely related halogenated ethers, such as 3-chloroanisole. The lipophilicity conferred by the aromatic ring and methoxyethyl group facilitates rapid dermal absorption, while the chlorinated moiety significantly elevates the risk of central nervous system (CNS) depression upon inhalation[1].

Table 1: Extrapolated Hazard Data for Halogenated Aromatic Ethers

PropertyEstimated Value / CharacteristicOperational Implication
Physical State Colorless to pale yellow liquidHigh splash and aerosolization hazard during transfer.
Flash Point ~73 °C (Combustible)Mandates strict elimination of all ignition sources[2].
Target Organs Central Nervous System (CNS), Skin, EyesRequires comprehensive respiratory and dermal barriers[3].
Environmental Persistent, HalogenatedDictates mandatory segregation into halogenated waste streams[4].

Causality-Driven PPE Strategy

Safety is not achieved by merely donning standard laboratory attire; it requires a targeted defense mechanism. Every piece of PPE deployed must directly mitigate a specific vulnerability exposed by the chemical's profile.

  • Dermal Protection (Hand & Body):

    • The Threat: The compound's lipophilic nature allows it to dissolve epidermal lipids, leading to severe dermatitis, cyanosis of the extremities, and systemic absorption[1].

    • The Solution: Standard latex gloves provide zero breakthrough resistance against halogenated aromatics. You must utilize Nitrile or Butyl rubber gloves . For prolonged handling or large-scale synthesis, double-gloving is a strict requirement. A flame-resistant, high-collared laboratory coat and closed-toe, non-porous shoes complete the dermal barrier[4].

  • Ocular Protection:

    • The Threat: Vapors and liquid splashes can induce severe chemical conjunctivitis and irreversible corneal damage[3].

    • The Solution:Indirect-vented chemical splash goggles are non-negotiable. Standard safety glasses with side shields are structurally insufficient because they fail to seal against vapor intrusion.

  • Respiratory Protection:

    • The Threat: Inhalation of high vapor concentrations leads to respiratory tract irritation, CNS depression, and potential asphyxiation[3].

    • The Solution: All primary handling must occur within a certified chemical fume hood operating at a face velocity of 80-100 fpm. If a fume hood is compromised, or during the remediation of a large spill, personnel must equip a half-face respirator fitted with an ABEK filter (EN14387) , which is specifically engineered to neutralize organic vapors and halogenated gases[5].

Operational Workflow: Air-Free Transfer and Reaction Setup

A self-validating protocol ensures that each step verifies the safety of the next. The following step-by-step methodology guarantees safe transfer while preserving experimental integrity.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is fully operational and clear of unnecessary clutter. Verify that all ignition sources (e.g., hot plates, Bunsen burners) are powered down, as the compound is a combustible liquid[2].

  • PPE Donning: Equip butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat prior to unsealing the chemical.

  • Vessel Preparation: Purge the receiving reaction vessel (e.g., a Schlenk flask) with an inert gas (Nitrogen or Argon) to displace oxygen and moisture. This mitigates the risk of secondary combustion.

  • Liquid Transfer: Using a gas-tight glass syringe equipped with a stainless-steel needle, carefully extract the required volume of 1-Chloro-3-(1-methoxyethyl)benzene. Withdraw the plunger slowly to avoid creating negative pressure in the source bottle, which can cause dangerous aerosolization.

  • Addition: Add the chemical dropwise to the reaction mixture under continuous stirring. Maintain the inert atmosphere throughout the addition process to ensure thermal control.

  • Decontamination: Immediately triple-rinse the syringe and needle with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container[4].

Spill Response & Disposal Plan

A robust safety system must account for failure states. The following step-by-step methodology dictates the immediate response to accidental releases and the logistical requirements for disposal.

Step-by-Step Methodology:

  • Evacuation and Isolation: Immediately alert personnel and restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of CNS-depressing vapors[3].

  • Ignition Control: Extinguish all nearby heat sources, sparks, and open flames. Vapors are heavier than air and can travel along the ground to distant ignition sources, causing flashback[1].

  • Containment: Don appropriate PPE (including an ABEK respirator if outside a hood). Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial spill pillows. Critical Warning: Do not use combustible absorbents like sawdust[6].

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene container.

  • Waste Segregation: Label the container explicitly as "Hazardous Waste: Halogenated Organic." Do not mix this with non-halogenated waste streams, as this violates environmental compliance and can trigger dangerous exothermic reactions in the waste carboy[4].

  • Final Decontamination: Wash the spill surface thoroughly with a mild detergent and water, collecting all rinsate for hazardous disposal[6].

Safety Workflow Visualization

To synthesize these protocols, the following diagram maps the logical progression from hazard identification to operational execution and waste management.

SafetyWorkflow A Hazard Assessment: Halogenated Aromatic Ether B Risk Identification: Combustibility & CNS Toxicity A->B Informs C PPE Deployment: ABEK Respirator & Butyl Gloves B->C Dictates D Operational Execution: Fume Hood & Air-Free Transfer C->D Enables E Waste Management: Halogenated Organic Stream D->E Concludes

Logical progression of safety protocols for handling halogenated aromatic ethers.

References

1.[2] SAFETY DATA SHEET - Thermo Fisher Scientific: 1-Chloro-3-methoxybenzene . Thermo Fisher Scientific. 2 2.[1] 1-Chloro-3-methoxybenzene(2845-89-8) MSDS . ChemicalBook. 1 3.[4] Safe Disposal of (3-iodopropoxy)Benzene: A Procedural Guide . BenchChem. 4 4.[6] SAFETY DATA SHEET - FUJIFILM Wako Chemicals: m-Chloroanisole . FUJIFILM Wako Chemicals. 6 5.[5] 3-Chloroanisole | 2845-89-8 . ChemicalBook. 5 6.[3] Material Safety Data Sheet - 3-Chloroanisole . Cole-Parmer. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.